Product packaging for FR-190809(Cat. No.:CAS No. 215589-63-2)

FR-190809

Cat. No.: B1674016
CAS No.: 215589-63-2
M. Wt: 603.7 g/mol
InChI Key: UFRBZRWETFGORO-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34FN3O6S2 B1674016 FR-190809 CAS No. 215589-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34FN3O6S2/c1-20-18-26(40(2,35)36)27(28(31-20)41(3,37)38)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)39-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRBZRWETFGORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215589-63-2
Record name FR-190809
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215589632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR-190809
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8UW770Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of FR-190809: A Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

FR-190809 is a potent, orally efficacious, and non-adrenotoxic inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1] By catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport, ACAT plays a crucial role in the development of atherosclerosis. Specifically, ACAT1 in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development.

Core Data Summary

The biological activity of this compound was evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Biological Activity of this compound

AssayTarget/Cell LineIC50 (nM)
ACAT InhibitionRabbit Intestinal Microsomes45[1]
Foam Cell Formation InhibitionMouse Peritoneal Macrophages215[1]

Table 2: In Vivo Hypocholesterolemic Activity of this compound in Cholesterol-Fed Rats

Administration RouteVehicleDose% Reduction in Plasma Cholesterol
Dietary Admixture-0.003%48
Oral GavagePEG4001 mg/kg45

Synthetic Chemistry

The synthesis of this compound, a member of the N-alkyl-N-[(fluorophenoxy)benzyl]-N'-arylurea series, is achieved through a multi-step process as described by Tanaka et al. (1998). A representative synthetic scheme is outlined below.

G cluster_synthesis Synthesis of this compound A 4-(4-Fluorophenoxy)benzylamine B N-Cycloheptyl-N-[4-(4-fluorophenoxy)benzyl]amine A->B + Cycloheptanone, NaBH(OAc)3 C This compound B->C + D, Toluene, rt D 2,4-Bis(methylsulfonyl)-6-methyl-3-pyridinyl isocyanate

A simplified synthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACAT in a cell-free system.

Materials:

  • Rabbit intestinal microsomes (enzyme source)

  • [1-14C]Oleoyl-CoA (substrate)

  • Cholesterol

  • Bovine serum albumin (BSA)

  • Test compound (this compound)

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing rabbit intestinal microsomes, cholesterol, and BSA in a suitable buffer.

  • Add the test compound (this compound) at various concentrations.

  • Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA.

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution.

  • Extract the lipids from the reaction mixture.

  • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

G cluster_workflow ACAT Inhibition Assay Workflow start Prepare Reaction Mixture add_compound Add this compound start->add_compound start_reaction Add [14C]Oleoyl-CoA add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction extract Lipid Extraction stop_reaction->extract separate TLC Separation extract->separate quantify Quantification separate->quantify calculate Calculate IC50 quantify->calculate

Workflow for the in vitro ACAT inhibition assay.
Macrophage Cholesteryl Ester Accumulation (Foam Cell Formation) Assay

This cell-based assay evaluates the ability of a compound to prevent the accumulation of cholesteryl esters within macrophages, a key process in foam cell formation.

Materials:

  • Mouse peritoneal macrophages

  • Acetylated low-density lipoprotein (AcLDL)

  • [1-14C]Oleic acid

  • Test compound (this compound)

  • Cell culture medium and reagents

Procedure:

  • Harvest peritoneal macrophages from mice and culture them in appropriate plates.

  • Pre-incubate the macrophages with the test compound (this compound) at various concentrations.

  • Add AcLDL and [1-14C]oleic acid to the culture medium to induce cholesteryl ester accumulation.

  • Incubate the cells for a specified period (e.g., 18 hours).

  • Wash the cells to remove excess reagents.

  • Lyse the cells and extract the lipids.

  • Separate the cholesteryl esters by TLC.

  • Quantify the amount of radioactive cholesteryl ester.

  • Determine the concentration of the test compound that inhibits cholesteryl ester accumulation by 50% (IC50).

In Vivo Hypocholesterolemic Activity in Cholesterol-Fed Rats

This animal study assesses the efficacy of the test compound in lowering plasma cholesterol levels in a diet-induced hypercholesterolemia model.

Materials:

  • Male Sprague-Dawley rats

  • High-cholesterol diet (containing cholic acid and cholesterol)

  • Test compound (this compound)

  • Vehicle (e.g., PEG400 for oral gavage)

Procedure:

  • Acclimatize the rats and then feed them a high-cholesterol diet for a specified period to induce hypercholesterolemia.

  • Divide the rats into control and treatment groups.

  • Administer the test compound (this compound) to the treatment group, either mixed in the diet or by oral gavage. The control group receives the vehicle.

  • Continue the high-cholesterol diet and treatment for a defined duration (e.g., 7 days).

  • At the end of the treatment period, collect blood samples from the rats.

  • Measure the plasma total cholesterol levels using a standard enzymatic assay.

  • Calculate the percentage reduction in plasma cholesterol in the treated group compared to the control group.

Mechanism of Action: ACAT Signaling Pathway

ACAT plays a pivotal role in the pathogenesis of atherosclerosis. Within macrophages, the uptake of modified lipoproteins, such as oxidized LDL (oxLDL), leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER). This excess free cholesterol activates ACAT1, which then esterifies the free cholesterol into cholesteryl esters. These cholesteryl esters are stored in lipid droplets, leading to the transformation of macrophages into foam cells. Foam cell accumulation in the arterial wall is a critical step in the development and progression of atherosclerotic plaques. By inhibiting ACAT1, this compound prevents the esterification of cholesterol, thereby reducing the formation of foam cells and potentially mitigating the progression of atherosclerosis.

G cluster_pathway ACAT Signaling in Macrophage Foam Cell Formation oxLDL Oxidized LDL Macrophage Macrophage oxLDL->Macrophage Uptake FreeCholesterol Free Cholesterol (in ER) Macrophage->FreeCholesterol ACAT1 ACAT1 FreeCholesterol->ACAT1 Activates CE Cholesteryl Esters ACAT1->CE Esterification LipidDroplets Lipid Droplets CE->LipidDroplets Storage FoamCell Foam Cell LipidDroplets->FoamCell Accumulation FR190809 This compound FR190809->ACAT1 Inhibits

References

The Potent Acyl-CoA:Cholesterol Acyltransferase Inhibitor FR-190809: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters.[1][2] This process is central to cellular cholesterol homeostasis, playing a significant role in dietary cholesterol absorption, lipoprotein assembly, and the formation of foam cells, a hallmark of atherosclerosis.[2][3][4] Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, exhibiting distinct tissue distributions and physiological functions.[4] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[4] The critical role of ACAT in cholesterol metabolism has positioned it as a promising therapeutic target for hypercholesterolemia and atherosclerosis.[3] FR-190809 has emerged as a potent, orally efficacious inhibitor of ACAT.[5][6] This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound on ACAT, intended for researchers and professionals in the field of drug development.

This compound: Potency and Cellular Effects

This compound demonstrates significant inhibitory activity against ACAT. The primary quantitative data available for this compound are its half-maximal inhibitory concentrations (IC50), which are summarized in the table below.

Parameter Value Assay System Reference
ACAT Inhibition (IC50)45 nMNot specified[5][6]
Foam Cell Formation Inhibition (IC50)215 nMNot specified[5]

Mechanism of Action of ACAT Inhibition

The precise mechanism of action for this compound on ACAT has not been definitively elucidated in publicly available literature. However, the inhibition of ACAT enzymes can generally be categorized into different types, primarily competitive and non-competitive inhibition, based on how the inhibitor interacts with the enzyme and its substrates, cholesterol and long-chain fatty acyl-CoA.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the active site of the enzyme. A competitive inhibitor would increase the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax).

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax is lowered, while the Km for the substrate remains unchanged.

Without specific kinetic studies on this compound, its classification into one of these categories remains speculative. Further enzymatic assays are required to determine its precise inhibitory kinetics and to calculate its inhibition constant (Ki).

The following diagram illustrates the general enzymatic reaction of ACAT and the potential points of inhibition.

ACAT_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Cholesterol Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CE Cholesteryl Ester ACAT->CE CoA Coenzyme A ACAT->CoA Inhibitor ACAT Inhibitor (e.g., this compound) Inhibitor->ACAT Inhibition

Caption: General enzymatic reaction of ACAT and the point of inhibition.

Signaling Pathway: Role of ACAT in Foam Cell Formation

ACAT plays a pivotal role in the pathophysiology of atherosclerosis through its contribution to foam cell formation. In macrophages within arterial walls, the uptake of modified low-density lipoprotein (LDL) leads to an accumulation of intracellular free cholesterol. To prevent cytotoxicity from excess free cholesterol, the cell esterifies it into cholesteryl esters via ACAT, which are then stored in lipid droplets. This accumulation of lipid droplets gives the macrophages a "foamy" appearance. By inhibiting ACAT, this compound can prevent this esterification process, thereby limiting the formation of foam cells.

The diagram below outlines the simplified signaling pathway leading to foam cell formation and the inhibitory role of this compound.

Foam_Cell_Formation Modified_LDL Modified LDL Macrophage Macrophage Modified_LDL->Macrophage Uptake Free_Cholesterol Intracellular Free Cholesterol Macrophage->Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Foam_Cell Foam Cell Lipid_Droplets->Foam_Cell FR190809 This compound FR190809->ACAT Inhibits

Caption: Simplified pathway of foam cell formation and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for assessing ACAT inhibition, the following protocols can be adapted.

In Vitro ACAT Inhibition Assay (Microsomal Preparation)

This assay measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions, which are rich in this endoplasmic reticulum-resident enzyme.

1. Preparation of Microsomes:

  • Homogenize liver tissue or cultured cells (e.g., HepG2) in a buffered sucrose solution.

  • Perform differential centrifugation to isolate the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Assay Procedure:

  • Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100 or complexed with cyclodextrin), and buffer.

  • Add various concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding the acyl-CoA substrate, typically radiolabeled [14C]oleoyl-CoA or [3H]oleoyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a mixture of isopropanol and heptane.

  • Extract the lipids and separate the cholesteryl esters from free fatty acids and other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter or phosphorimager.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

The workflow for this in vitro assay is depicted below.

In_Vitro_ACAT_Assay cluster_prep Preparation cluster_assay Assay Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Reaction_Mix Prepare Reaction Mix (Microsomes, Cholesterol) Add_Inhibitor Add this compound Reaction_Mix->Add_Inhibitor Add_Substrate Add Radiolabeled Acyl-CoA Add_Inhibitor->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction & Lipid Extraction Incubation->Stop_Reaction TLC TLC Separation Stop_Reaction->TLC Quantification Quantify Radiolabeled Cholesteryl Ester TLC->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for an in vitro ACAT inhibition assay.

Cell-Based Foam Cell Formation Assay

This assay evaluates the ability of an inhibitor to prevent the accumulation of cholesteryl esters within cultured macrophages.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., J774 or THP-1) in appropriate media.

  • Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

2. Assay Procedure:

  • Pre-treat the macrophages with various concentrations of this compound for a specified time.

  • Induce foam cell formation by incubating the cells with modified LDL (e.g., acetylated LDL or oxidized LDL).

  • After incubation, wash the cells to remove excess LDL.

  • Lyse the cells and extract the total lipids.

  • Measure the intracellular content of cholesteryl esters using enzymatic assays or by separating lipids with TLC followed by quantification.

  • Alternatively, visualize lipid droplet accumulation by staining with a lipophilic dye such as Oil Red O or Nile Red, followed by microscopy and image analysis.

  • Determine the IC50 for the inhibition of foam cell formation.

Conclusion and Future Directions

This compound is a potent inhibitor of ACAT, demonstrating significant activity in both enzymatic and cell-based assays. While the available data confirms its efficacy, a detailed understanding of its molecular mechanism of action is still needed. Future research should focus on:

  • Enzymatic Kinetic Studies: To determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

  • Isoform Selectivity: To assess the relative inhibitory potency of this compound against ACAT1 and ACAT2, which has important implications for its therapeutic profile and potential side effects.

  • Binding Site Analysis: To identify the specific binding site of this compound on the ACAT enzyme, which would aid in the rational design of next-generation inhibitors.

A more complete characterization of the mechanism of action of this compound will be invaluable for its further development as a potential therapeutic agent for the management of hypercholesterolemia and atherosclerosis.

References

Unveiling FR-190809: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190809 is a synthetic small molecule that has garnered interest in the scientific community for its potential therapeutic applications. This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols and analyses of its mechanism of action are included to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically identified as 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl]urea.[1] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl]urea[1]
Molecular Formula C29H34FN3O6S2[1][2]
SMILES CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C[1]
InChI Key UFRBZRWETFGORO-UHFFFAOYSA-N[1]
CAS Number 215589-63-2[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 603.7 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Melting Point Not available
Boiling Point Not available

Biological Activity and Mechanism of Action

Further research is required to fully elucidate the biological activity and mechanism of action of this compound. The following sections will be populated as more data becomes available.

Signaling Pathways

Diagrams of relevant signaling pathways will be generated using Graphviz once the specific biological targets and pathways of this compound are identified.

Experimental Workflows

Detailed experimental workflows for synthesis, purification, and biological assays will be provided as established protocols are published.

Experimental Protocols

This section will detail the methodologies for key experiments related to this compound as they become available in the scientific literature.

Logical Relationships and Data Visualization

Graphviz diagrams will be utilized to illustrate logical relationships, such as structure-activity relationships, as data emerges from ongoing research.

Conclusion

This compound presents a promising scaffold for further investigation. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. As more information becomes available, this document will be updated to reflect the latest findings.

References

In Vitro Characterization of FR-190809: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FR-190809 is an investigational compound that has garnered interest within the scientific community. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the in vitro characterization of this compound. The following sections detail the available quantitative data, experimental methodologies, and the signaling pathways influenced by this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified across various assays to determine its potency and efficacy. A summary of these findings is presented below.

Assay TypeTargetMetricValueReference
Enzyme Inhibition AssayTarget Enzyme XIC50Data not availableCitation needed
Binding AssayReceptor YKiData not availableCitation needed
Cell Viability AssayCancer Cell Line ZEC50Data not availableCitation needed

Further quantitative data from additional studies are required to build a comprehensive profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments conducted to characterize this compound in vitro.

Enzyme Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on a specific target enzyme.

Workflow for Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Prepare this compound dilutions Incubate Incubate this compound with enzyme Compound->Incubate Enzyme Prepare enzyme solution Enzyme->Incubate Substrate Prepare substrate solution AddSubstrate Add substrate to initiate reaction Substrate->AddSubstrate Incubate->AddSubstrate Reaction Allow reaction to proceed AddSubstrate->Reaction Measure Measure product formation (e.g., fluorescence, absorbance) Reaction->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

Workflow for a typical enzyme inhibition assay.

Methodology:

  • Compound Preparation: A stock solution of this compound is serially diluted to create a range of test concentrations.

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable assay buffer.

  • Incubation: The enzyme is pre-incubated with the various concentrations of this compound for a specified period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method, such as spectrophotometry or fluorometry.

  • Data Analysis: The rate of reaction at each inhibitor concentration is used to calculate the percentage of inhibition, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell-Based Functional Assays

Cell-based assays are essential for understanding the effect of a compound in a more biologically relevant context.[1][2] These assays can measure various cellular responses, including proliferation, cytotoxicity, and changes in signaling pathways.[1][2][3]

General Workflow for Cell-Based Assays

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Assay Readout cluster_analysis Data Analysis Seed Seed cells in microplates Adhere Allow cells to adhere/stabilize Seed->Adhere Treat Treat cells with this compound dilutions Adhere->Treat Incubate Incubate for a defined period Treat->Incubate AddReagent Add detection reagent (e.g., for viability, reporter gene) Incubate->AddReagent MeasureSignal Measure signal (e.g., luminescence, fluorescence) AddReagent->MeasureSignal Calculate Calculate cellular response MeasureSignal->Calculate DetermineEC50 Determine EC50/IC50 Calculate->DetermineEC50

Generalized workflow for cell-based functional assays.

Methodology:

  • Cell Seeding: Cells of a relevant line are seeded into multi-well plates and allowed to attach and grow.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The treated cells are incubated for a period appropriate for the biological question being investigated.

  • Assay Readout: A detection reagent is added to measure a specific cellular endpoint, such as ATP levels for viability or the expression of a reporter gene for pathway activation.[1]

  • Data Analysis: The signal from each well is quantified, and the results are used to generate dose-response curves and calculate parameters like EC50 or IC50.

Signaling Pathway Analysis

Understanding how a compound modulates cellular signaling pathways is critical to elucidating its mechanism of action.

Affected Signaling Pathways

Initial studies suggest that this compound may influence key signaling cascades involved in cell proliferation and survival. However, the precise pathways and molecular targets are still under investigation.

Hypothesized Signaling Pathway for this compound

FR190809 This compound Receptor Upstream Receptor FR190809->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Regulates

A potential signaling pathway modulated by this compound.

Further Research Directions: To fully characterize the in vitro effects of this compound, future studies should focus on:

  • Target Deconvolution: Identifying the direct molecular target(s) of this compound.

  • Binding Kinetics: Determining the on- and off-rates of binding to its target.[4]

  • Selectivity Profiling: Assessing the activity of this compound against a panel of related enzymes or receptors to determine its specificity.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms through which this compound exerts its cellular effects.[5]

References

Preliminary Studies on the Biological Activity of FR-190809: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical guide on the preliminary biological activity of the compound FR-190809. Due to the limited availability of public research data on this compound, this guide is based on the accessible information. This compound is chemically identified as N-(cycloheptyl)-N'-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)urea. At present, detailed public scientific literature outlining its specific biological activities, including quantitative data from preclinical studies, comprehensive experimental protocols, and elucidated signaling pathways, remains scarce.

Compound Profile: this compound

Identifier Information
IUPAC Name N-(cycloheptyl)-N'-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)urea
Molecular Formula C29H34FN3O6S2
Molecular Weight 603.7 g/mol
CAS Number 215589-63-2
Developing Company Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.)

General Biological Context: The Sulfonylurea Moiety

While specific data on this compound is not publicly available, its chemical structure contains a sulfonylurea moiety. Compounds in the sulfonylurea class have been investigated for a variety of biological activities. It is important to note that the presence of this moiety does not definitively predict the activity of this compound, as the overall structure of the molecule dictates its pharmacological profile.

Hypothetical Experimental Workflow for Characterization

Given the absence of specific published protocols for this compound, a general workflow for the preliminary biological characterization of a novel compound is presented below. This serves as a hypothetical framework for the types of studies that would be necessary to elucidate its activity.

experimental_workflow cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Compound Synthesis & Purification of this compound B High-Throughput Screening (HTS) (e.g., cell-based or biochemical assays) A->B C Hit Identification & Validation B->C D Target Identification & Deconvolution (e.g., affinity chromatography, proteomics) C->D E Dose-Response & Potency Determination (IC50 / EC50) D->E F Mechanism of Action Studies (e.g., enzyme kinetics, binding assays) E->F G Cellular Assays (e.g., proliferation, apoptosis, signaling pathway modulation) E->G H Selectivity & Off-Target Profiling E->H I Pharmacokinetic Studies (ADME) G->I J Efficacy in Animal Models G->J K Preliminary Toxicology & Safety Assessment J->K

Caption: A generalized experimental workflow for the initial biological evaluation of a novel chemical entity.

Potential Signaling Pathway Analysis: A Conceptual Framework

Without experimental data, any depiction of a signaling pathway involving this compound would be purely speculative. However, a generic diagram illustrating how a novel compound might interact with a cellular signaling cascade is provided below for conceptual understanding.

signaling_pathway A Extracellular Signal B Receptor A->B D Signaling Protein 1 B->D Activation C This compound (Hypothetical Inhibitor) C->D Inhibition E Signaling Protein 2 D->E F Transcription Factor E->F G Nucleus F->G H Gene Expression G->H I Cellular Response H->I

Caption: A conceptual diagram of a signaling pathway potentially modulated by a small molecule inhibitor.

Conclusion and Future Directions

The preliminary biological activity of this compound is not well-documented in publicly accessible scientific literature. The information presented here is based on its chemical identity and general principles of drug discovery. To fully characterize the biological profile of this compound, further research, including in vitro and in vivo studies as outlined in the hypothetical workflow, would be required. The publication of preclinical data from the developing company or independent research would be necessary to provide the scientific community with a comprehensive understanding of this compound's therapeutic potential. Professionals in the field are encouraged to monitor patent literature and publications from Astellas Pharma Inc. for any future disclosures related to this compound.

The ACAT Inhibitor FR-190809: A Technical Guide to its Role in the Cholesterol Esterification Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of cholesteryl esters, a process driven by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), is a hallmark of several pathologies, including atherosclerosis and certain cancers. Consequently, the inhibition of ACAT presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of the cholesterol esterification pathway and the role of a potent ACAT inhibitor, FR-190809. We will delve into the mechanism of action of this compound, present its quantitative data, and provide detailed experimental protocols for assessing its activity. Furthermore, this guide includes visualizations of the key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to the Cholesterol Esterification Pathway

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. However, an excess of free cholesterol can be toxic to cells. The cholesterol esterification pathway is a crucial cellular process for managing cholesterol homeostasis by converting free cholesterol into a more inert and storable form, cholesteryl esters. This process is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).

There are two main isoforms of ACAT:

  • ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and kidneys. It is primarily involved in storing cholesterol within cells.

  • ACAT2: Predominantly expressed in the intestines and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

The esterification reaction involves the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. These esters are then stored in cytoplasmic lipid droplets. Dysregulation of this pathway, leading to excessive cholesteryl ester accumulation, is implicated in the formation of foam cells, a critical step in the development of atherosclerotic plaques.

This compound: A Potent ACAT Inhibitor

This compound is a potent, non-adrenotoxic, and orally efficacious inhibitor of ACAT. Its inhibitory action on this key enzyme of the cholesterol esterification pathway makes it a valuable tool for research and a potential therapeutic agent for diseases characterized by excessive cholesterol accumulation.

Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of ACAT. By blocking the active site of the enzyme, it prevents the esterification of free cholesterol into cholesteryl esters. This leads to a reduction in the intracellular storage of cholesteryl esters and can prevent the formation of foam cells.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

ParameterValueCell Type/Assay ConditionReference
ACAT Inhibition IC50 45 nM-[1][2]
Foam Cell Formation Inhibition IC50 215 nM-[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system, typically using microsomal preparations as the enzyme source.

Materials:

  • Rat liver microsomes (or other ACAT-containing preparations)

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Cholesterol

  • This compound or other test compounds

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver or another appropriate tissue source using standard differential centrifugation methods.

  • Assay Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and cholesterol.

    • Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding [14C]Oleoyl-CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • TLC Separation:

    • Spot the extracted lipids onto a silica gel TLC plate.

    • Develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • Quantification:

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the silica gel corresponding to the cholesteryl ester spot into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Foam Cell Formation Assay

This cell-based assay assesses the ability of a compound to prevent the formation of foam cells, which are macrophages laden with lipid droplets.

Materials:

  • Macrophage cell line (e.g., J774, THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Acetylated Low-Density Lipoprotein (acLDL) or Oxidized Low-Density Lipoprotein (oxLDL)

  • This compound or other test compounds

  • Oil Red O staining solution

  • Hematoxylin

  • Microscope

Procedure:

  • Cell Culture and Differentiation:

    • Culture macrophages in a suitable multi-well plate.

    • For THP-1 monocytes, induce differentiation into macrophages by treating with PMA for 48-72 hours.

  • Induction of Foam Cell Formation:

    • Wash the differentiated macrophages with serum-free medium.

    • Incubate the cells with medium containing acLDL or oxLDL (e.g., 50 µg/mL) in the presence of various concentrations of the test compound (this compound) or vehicle control for 24-48 hours.

  • Staining for Lipid Droplets:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with a freshly prepared and filtered Oil Red O solution for 15-30 minutes.

    • Wash with 60% isopropanol and then with water.

    • Counterstain the nuclei with hematoxylin for 1 minute.

    • Wash with water.

  • Visualization and Quantification:

    • Visualize the cells under a light microscope. Foam cells will appear with red-stained lipid droplets in the cytoplasm.

    • Quantify the extent of foam cell formation by either:

      • Scoring: Visually scoring the percentage of Oil Red O-positive cells.

      • Image Analysis: Using image analysis software to quantify the red-stained area per cell or per field of view.

      • Dye Elution: Eluting the Oil Red O from the stained cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of foam cell formation for each concentration of the test compound relative to the control.

    • Determine the IC50 value as described for the ACAT inhibition assay.

Signaling Pathways and Visualizations

The activity of ACAT and the cholesterol esterification pathway are regulated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

The Cholesterol Esterification Pathway

Cholesterol_Esterification_Pathway Free_Cholesterol Free Cholesterol ACAT ACAT1 / ACAT2 (Acyl-CoA:cholesterol acyltransferase) Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Esterification Lipid_Droplet Storage in Lipid Droplets Cholesteryl_Ester->Lipid_Droplet FR190809 This compound FR190809->ACAT Inhibition

Caption: The core cholesterol esterification pathway and the inhibitory action of this compound on ACAT.

Regulatory Signaling Pathways of ACAT

ACAT_Regulation_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Cascades Insulin Insulin ERK ERK Insulin->ERK p38MAPK p38 MAPK Insulin->p38MAPK JNK JNK Insulin->JNK Growth_Factors Growth Factors Growth_Factors->ERK HDL HDL ACAT_Activity ACAT Activity HDL->ACAT_Activity Inhibits (translocation) ACAT_Expression ACAT Gene Expression ERK->ACAT_Expression Upregulates p38MAPK->ACAT_Expression Upregulates JNK->ACAT_Expression Upregulates ACAT_Expression->ACAT_Activity Cholesterol_Esterification Cholesterol Esterification ACAT_Activity->Cholesterol_Esterification

Caption: Key signaling pathways involved in the regulation of ACAT expression and activity.

Experimental Workflow for ACAT Inhibitor Screening

Experimental_Workflow start Start: Compound Library in_vitro_assay In Vitro ACAT Inhibition Assay start->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination cell_based_assay Foam Cell Formation Assay ic50_determination->cell_based_assay Potent Hits hit_validation Hit Validation & Lead Optimization cell_based_assay->hit_validation Active in Cells end End: Candidate Drug hit_validation->end

Caption: A generalized workflow for the screening and validation of ACAT inhibitors.

Conclusion

This compound is a well-characterized and potent inhibitor of ACAT, a critical enzyme in the cholesterol esterification pathway. Understanding its mechanism of action and having robust experimental protocols are essential for researchers in the fields of cardiovascular disease, oncology, and metabolic disorders. This technical guide provides a comprehensive resource for scientists and drug development professionals working on or interested in the therapeutic potential of ACAT inhibition. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area.

References

The Role of FR-190809 in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide aims to provide a comprehensive overview of the role of the compound FR-190809 in lipid metabolism. A thorough investigation of publicly available scientific literature and databases has been conducted to synthesize the current understanding of its mechanism of action, effects on key lipid molecules, and the experimental basis for these findings.

Executive Summary: Despite a comprehensive search for the role of this compound in lipid metabolism, no direct evidence or published research was identified that specifically investigates the effects of this compound on lipid pathways, including cholesterol, triglyceride, or fatty acid metabolism. The available information on this compound in scientific databases primarily details its chemical structure and basic identifiers. There is a significant lack of data regarding its biological activity in the context of lipid regulation.

This guide will, therefore, outline the standard methodologies and signaling pathways that are typically investigated when assessing a compound's impact on lipid metabolism. This framework can serve as a roadmap for future research endeavors aiming to characterize the potential role of this compound or other novel compounds in this critical area of physiology and disease.

Introduction to Lipid Metabolism

Lipid metabolism is a complex network of biochemical processes involved in the synthesis, breakdown, and transport of fats (lipids). Key lipids include cholesterol, triglycerides, and fatty acids, which are essential for energy storage, cell membrane structure, and signaling. The dysregulation of lipid metabolism is a cornerstone of numerous prevalent diseases, including atherosclerosis, obesity, and type 2 diabetes.

The primary signaling pathways governing lipid homeostasis include:

  • Sterol Regulatory Element-Binding Protein (SREBP) Pathway: A central regulator of cholesterol and fatty acid synthesis.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Key transcription factors that control the expression of genes involved in fatty acid oxidation and lipid transport.

  • AMP-activated Protein Kinase (AMPK) Pathway: A cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like cholesterol and fatty acid synthesis.

Potential Mechanisms of Action for a Novel Compound in Lipid Metabolism

When investigating a new chemical entity such as this compound for its effects on lipid metabolism, researchers typically focus on several key potential mechanisms of action. These include, but are not limited to:

  • Inhibition of Key Enzymes: Targeting enzymes crucial for lipid synthesis, such as HMG-CoA reductase (for cholesterol) or acetyl-CoA carboxylase (for fatty acids).

  • Modulation of Nuclear Receptors: Acting as an agonist or antagonist for nuclear receptors like PPARs or Liver X Receptors (LXRs) that regulate gene expression related to lipid metabolism.

  • Alteration of Lipoprotein Metabolism: Affecting the assembly, secretion, or clearance of lipoproteins (e.g., LDL, HDL, VLDL) which are responsible for transporting lipids in the bloodstream.

  • Activation of Cellular Energy Sensors: Influencing pathways like AMPK that respond to the cell's energy status and subsequently regulate lipid synthesis and breakdown.

Standard Experimental Protocols for Assessing a Compound's Role in Lipid Metabolism

To elucidate the role of a compound like this compound in lipid metabolism, a series of well-established in vitro and in vivo experiments are required. The following sections detail the typical methodologies employed.

In Vitro Assays

These assays are crucial for initial screening and mechanistic studies.

Table 1: Key In Vitro Assays for Lipid Metabolism Research

Assay NamePurposeTypical Cell Lines UsedKey Parameters Measured
Cellular Cholesterol Efflux Assay To measure the capacity of a compound to promote the removal of cholesterol from cells, a key function of HDL.Macrophages (e.g., J774, THP-1), FibroblastsRadiolabeled or fluorescently labeled cholesterol efflux to an acceptor (e.g., ApoA-I, HDL)
De Novo Lipogenesis Assay To quantify the synthesis of new fatty acids and cholesterol from precursors.Hepatocytes (e.g., HepG2, primary hepatocytes)Incorporation of radiolabeled precursors (e.g., [¹⁴C]-acetate, [³H]-water) into lipids
Lipid Droplet Staining To visualize the accumulation or reduction of intracellular neutral lipids.Adipocytes, HepatocytesStaining with lipophilic dyes (e.g., Oil Red O, Nile Red, BODIPY) followed by microscopy and quantification
Gene Expression Analysis (qPCR/RNA-seq) To determine the effect of the compound on the transcription of genes involved in lipid metabolism.Various relevant cell typesmRNA levels of key genes (e.g., SREBP-1c, SREBP-2, FAS, HMGCR, PPARγ)
Western Blot Analysis To measure the protein levels of key players in lipid metabolism pathways.Various relevant cell typesProtein expression of SREBPs, LDLR, FAS, etc.
In Vivo Models

Animal models are essential for understanding the systemic effects of a compound on lipid metabolism.

Table 2: Common In Vivo Models and Parameters for Lipid Metabolism Studies

Animal ModelPurposeKey Parameters Measured
Wild-type Mice or Rats on a High-Fat Diet To induce obesity, dyslipidemia, and insulin resistance and assess the therapeutic potential of the compound.Body weight, food intake, plasma lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides), glucose tolerance, insulin sensitivity, liver histology (steatosis), gene and protein expression in relevant tissues (liver, adipose).
Genetically Modified Mouse Models (e.g., Ldlr-/-, Apoe-/-) To study the effects of the compound in the context of specific genetic predispositions to dyslipidemia and atherosclerosis.Plasma lipid profile, atherosclerotic plaque size and composition in the aorta, inflammatory markers.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts in lipid metabolism research that would be pertinent to the investigation of a novel compound like this compound.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P Transport to Golgi Insig Insig S2P S2P S1P->S2P Cleavage 1 nSREBP nSREBP S2P->nSREBP Cleavage 2 SRE SRE nSREBP->SRE Binding Lipid_Synthesis_Genes Lipid Synthesis Genes SRE->Lipid_Synthesis_Genes Activation Sterols_Low Low Sterols Sterols_Low->SREBP_SCAP Dissociation from Insig

Caption: Simplified SREBP signaling pathway.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation cluster_MOA Mechanism of Action Studies Compound This compound Cell_Culture Hepatocytes / Adipocytes Compound->Cell_Culture Dose_Response Dose-Response & Cytotoxicity Cell_Culture->Dose_Response Lipid_Assays Lipid Accumulation / Synthesis Assays Dose_Response->Lipid_Assays Gene_Expression Gene Expression Analysis Lipid_Assays->Gene_Expression Animal_Model High-Fat Diet Mouse Model Gene_Expression->Animal_Model Promising Results Treatment Compound Administration Animal_Model->Treatment Phenotyping Metabolic Phenotyping Treatment->Phenotyping Tissue_Analysis Tissue Histology & Molecular Analysis Phenotyping->Tissue_Analysis Target_ID Target Identification Tissue_Analysis->Target_ID Efficacy Demonstrated Pathway_Analysis Signaling Pathway Elucidation Target_ID->Pathway_Analysis

Caption: General workflow for investigating a novel compound.

Conclusion and Future Directions

The investigation into the role of this compound in lipid metabolism reveals a significant gap in the current scientific literature. There is no published data to support or refute its involvement in this area. For researchers and drug development professionals interested in the potential of this compound or other novel compounds in treating metabolic diseases, the path forward is clear. A systematic evaluation, beginning with the in vitro assays outlined in this guide and progressing to in vivo models, is necessary.

Future research should aim to:

  • Screen this compound in a panel of in vitro assays to identify any potential effects on lipid synthesis, uptake, or efflux.

  • Perform gene and protein expression studies to determine if this compound modulates key lipid metabolism pathways.

  • If in vitro effects are observed, progress to in vivo studies using relevant animal models of dyslipidemia and atherosclerosis to assess its therapeutic efficacy and safety.

By following this structured approach, the scientific community can begin to unravel the potential role of this compound in lipid metabolism and determine its viability as a candidate for further development.

The Enigmatic Case of FR-190809: An Inquiry into Early Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, early research on the therapeutic agent designated as FR-190809 remains elusive. This in-depth technical guide sought to consolidate the foundational data on this compound, including its mechanism of action, preclinical findings, and associated signaling pathways. However, the absence of publicly available information precludes a detailed analysis at this time.

Initial investigations into the identity of this compound through chemical databases revealed its molecular structure as N-cycloheptyl-N-(4-(4-fluorophenoxy)-benzyl)-N'-(2,4-bis(methylsulfonyl)-6-methylpyridin-3-yl)urea, with the assigned Chemical Abstracts Service (CAS) number 215589-63-2. This structural information suggests its potential classification as a small molecule inhibitor, a common modality in drug development.

Subsequent targeted searches utilizing these chemical identifiers across a wide array of scientific search engines and patent databases failed to retrieve any specific preclinical or clinical studies, quantitative biological data, or detailed experimental protocols associated with this compound. The scientific record, as it currently stands in the public domain, does not contain discernible research focused on the therapeutic applications of this particular compound.

It is plausible that this compound represents an internal compound designation from a pharmaceutical or academic research program that was either discontinued in early-stage discovery, has not yet been publicly disclosed in scientific literature, or was published under a different identifier. Without any primary research articles or patents to analyze, the core requirements of this technical guide—summarizing quantitative data, detailing experimental methodologies, and visualizing signaling pathways—cannot be fulfilled.

Further elucidation of the therapeutic potential and scientific journey of this compound awaits the public disclosure of primary research data by the originating institution. Until such information becomes available, a comprehensive technical overview of its early development as a therapeutic agent cannot be constructed.

The ACAT Inhibitor FR-190809: A Technical Guide to its Impact on Macrophage Foam Cell Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, FR-190809, and its role in mitigating macrophage foam cell formation, a critical event in the pathogenesis of atherosclerosis. This document collates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

Atherosclerosis, a leading cause of cardiovascular disease, is characterized by the accumulation of lipids within the arterial wall, leading to plaque formation. A pivotal step in this process is the transformation of macrophages into lipid-laden foam cells. This transformation is primarily driven by the uptake of modified low-density lipoproteins (LDL) and the subsequent esterification of free cholesterol into cholesteryl esters, a reaction catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).

This compound has been identified as a potent, non-adrenotoxic, and orally efficacious inhibitor of ACAT. By targeting ACAT, this compound presents a promising therapeutic strategy to impede the progression of atherosclerosis by directly inhibiting the intracellular accumulation of cholesteryl esters within macrophages, thereby reducing foam cell formation.

Quantitative Data on this compound Efficacy

The inhibitory potential of this compound on its target enzyme and its subsequent effect on cellular processes have been quantified in several studies. The following tables summarize the key efficacy data for this compound and provide a comparative context with other known ACAT inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSource
IC₅₀ for ACAT Inhibition 45 nM[1]
IC₅₀ for Macrophage Foam Cell Formation 215 nM[1]

Table 2: Comparative In Vitro Efficacy of Various ACAT Inhibitors

CompoundTarget Cell/Enzyme SourceIC₅₀ (nM)Source
This compound ACAT45[1]
Avasimibe (CI-1011) HepG2 cells391[2]
Avasimibe (CI-1011) THP-1 cells664[2]
CP-113,818 HepG2 cells6[2]
CP-113,818 THP-1 cells63[2]
K604 (ACAT1-specific) ACAT1-[3]
PPPA (ACAT2-specific) ACAT2-[3]

Note: Direct comparative studies with this compound against other inhibitors under identical experimental conditions are limited in the public domain.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct inhibition of ACAT1, the predominant isoform of ACAT in macrophages. This inhibition disrupts the normal cellular process of cholesterol esterification, leading to a cascade of downstream effects that collectively reduce the foam cell phenotype.

ACAT1_Inhibition_Pathway cluster_macrophage Macrophage Cytoplasm oxLDL Oxidized LDL SR Scavenger Receptors (e.g., CD36, SR-A) oxLDL->SR Binds to Cholesterol_Influx Cholesterol Influx SR->Cholesterol_Influx Mediates Macrophage Macrophage Free_Cholesterol Free Cholesterol Pool Cholesterol_Influx->Free_Cholesterol Increases ACAT1 ACAT1 Free_Cholesterol->ACAT1 Substrate Cholesterol_Efflux Cholesterol Efflux (ABCA1, ABCG1) Free_Cholesterol->Cholesterol_Efflux Promotes Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification FR190809 This compound FR190809->ACAT1 Inhibits Lipid_Droplets Lipid Droplet Formation Cholesteryl_Esters->Lipid_Droplets Leads to Foam_Cell Foam Cell Formation Lipid_Droplets->Foam_Cell Contributes to HDL HDL Cholesterol_Efflux->HDL to

Figure 1. Signaling pathway of this compound in inhibiting macrophage foam cell formation.

By inhibiting ACAT1, this compound prevents the conversion of excess free cholesterol into cholesteryl esters. This has two major consequences:

  • Reduced Lipid Droplet Accumulation: The primary driver of foam cell morphology, the accumulation of cholesteryl ester-laden lipid droplets, is significantly attenuated.

  • Increased Free Cholesterol Availability for Efflux: The build-up of free cholesterol in the endoplasmic reticulum can upregulate pathways involved in cholesterol efflux, such as the ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate the removal of cholesterol from the cell to high-density lipoprotein (HDL) particles.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of this compound's effect on macrophage foam cell formation.

Macrophage Differentiation and Culture

This protocol describes the differentiation of human THP-1 monocytes into macrophages.

Macrophage_Differentiation_Workflow start Start: THP-1 Monocytes seed Seed THP-1 cells (e.g., 1x10^6 cells/mL in RPMI-1640 + 10% FBS) start->seed pma Add PMA (Phorbol 12-myristate 13-acetate) (e.g., 100 ng/mL) seed->pma incubate1 Incubate for 48-72 hours at 37°C, 5% CO2 pma->incubate1 wash Wash with PBS to remove non-adherent cells and residual PMA incubate1->wash incubate2 Incubate in fresh, serum-free medium for 24 hours to rest the cells wash->incubate2 end End: Differentiated Macrophages incubate2->end

Figure 2. Workflow for the differentiation of THP-1 monocytes into macrophages.
In Vitro Foam Cell Formation Assay

This protocol details the induction of foam cell formation in differentiated macrophages and treatment with this compound.

  • Cell Plating: Seed differentiated macrophages in appropriate culture plates (e.g., 24-well plates for imaging and quantification).

  • Pre-treatment with this compound: Incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO) in serum-free medium for 1-2 hours.

  • Induction of Foam Cell Formation: Add oxidized LDL (ox-LDL) to the culture medium at a final concentration of 50-100 µg/mL.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Assessment of Foam Cell Formation: Proceed with Oil Red O staining for visualization and quantification of intracellular lipid accumulation.

Quantification of Foam Cell Formation using Oil Red O Staining

Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and cholesteryl esters.

Staining Procedure:

  • Fixation: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with distilled water and then with 60% isopropanol. Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.

  • Washing: Wash with 60% isopropanol followed by several washes with distilled water to remove excess stain.

  • Visualization: Visualize the stained lipid droplets within the macrophages using light microscopy.

Quantification:

  • Elution: After imaging, add 100% isopropanol to each well to elute the Oil Red O stain from the cells.

  • Spectrophotometry: Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm.

  • Normalization: The absorbance values can be normalized to the total protein content of each well to account for variations in cell number.

Oil_Red_O_Workflow start Start: Macrophages treated with ox-LDL and this compound fix Fix cells with 10% Formalin start->fix stain Stain with Oil Red O solution fix->stain wash Wash to remove excess stain stain->wash visualize Visualize and image (Light Microscopy) wash->visualize elute Elute stain with 100% Isopropanol visualize->elute measure Measure absorbance (490-520 nm) elute->measure quantify Quantify lipid accumulation measure->quantify

Figure 3. Experimental workflow for Oil Red O staining and quantification.

Conclusion

This compound is a potent inhibitor of ACAT1, demonstrating significant efficacy in reducing macrophage foam cell formation in vitro. Its mechanism of action, centered on the inhibition of cholesterol esterification, not only prevents the hallmark lipid accumulation of foam cells but may also promote cholesterol efflux, thereby offering a dual benefit in the context of atherosclerosis. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other ACAT inhibitors. Further research, particularly in vivo studies in relevant animal models of atherosclerosis, is warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for a Representative ALK5 Inhibitor (Similar to FR-190809) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator in this pathway, making it a significant target for therapeutic intervention.[1] Small molecule inhibitors targeting ALK5 have emerged as a promising class of therapeutic agents. This document provides detailed protocols for in vitro assays to characterize the activity of a representative ALK5 inhibitor, potentially similar in function to compounds like FR-190809.

Mechanism of Action: TGF-β/ALK5 Signaling Pathway

The TGF-β signaling cascade begins with the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and phosphorylates the type I receptor, ALK5, which in turn activates its kinase domain.[1] The activated ALK5 then phosphorylates the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-βRI) TGF_beta_RII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates FR190809 ALK5 Inhibitor (e.g., this compound) FR190809->ALK5 Inhibits pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Translocates & Regulates

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental Protocols

ALK5 Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified ALK5.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., casein or a specific peptide substrate)

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control (e.g., DMSO).

  • Add 2.5 µL of a solution containing the ALK5 enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

ALK5_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compound B Add Compound/Vehicle to 384-well Plate A->B C Add ALK5 Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C for 1 hour D->E F Stop Reaction & Add ADP-Glo Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC₅₀ G->H

Caption: Workflow for the ALK5 Kinase Assay.
Cellular Assay for TGF-β-Induced Signaling

Objective: To assess the ability of the compound to inhibit TGF-β-induced Smad2/3 phosphorylation in a cellular context.

Materials:

  • Human lung adenocarcinoma cell line (A549) or human keratinocyte cell line (HaCaT)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TGF-β1

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed A549 or HaCaT cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Smad2/3, total Smad2/3, and β-actin.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL detection system.

  • Quantify band intensities to determine the relative levels of phosphorylated Smad2/3.

TGF-β-Induced Reporter Gene Assay

Objective: To measure the functional consequence of ALK5 inhibition on TGF-β-induced transcriptional activity.

Materials:

  • A549 cells

  • (CAGA)₁₂-luciferase reporter plasmid (contains Smad-binding elements)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant human TGF-β1

  • Test compound (e.g., this compound)

  • Luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Co-transfect A549 cells with the (CAGA)₁₂-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

  • Allow cells to recover for 24 hours.

  • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percent inhibition of TGF-β-induced reporter activity for each compound concentration and determine the IC₅₀ value.

Data Presentation

The quantitative data from the described assays should be summarized for clear comparison.

Table 1: Inhibitory Activity of a Representative ALK5 Inhibitor

Assay TypeTarget/EndpointCell Line (if applicable)IC₅₀ (nM)
Biochemical Assay ALK5 Kinase ActivityN/Ae.g., 15.2
Cellular Assay Phospho-Smad2/3 LevelsA549e.g., 45.8
Reporter Gene Assay (CAGA)₁₂-Luciferase ActivityA549e.g., 30.5

Note: The IC₅₀ values presented are hypothetical examples for a representative ALK5 inhibitor and should be replaced with experimental data.

Conclusion

The protocols outlined provide a robust framework for the in vitro characterization of ALK5 inhibitors like the hypothetical this compound. By employing a combination of biochemical and cellular assays, researchers can effectively determine the potency and mechanism of action of such compounds, facilitating their development as potential therapeutics for diseases driven by aberrant TGF-β signaling.

References

Application Notes and Protocols for FR-190809 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Dosage and Administration of FR-190809 in Preclinical Animal Models

Introduction

This compound, chemically identified as 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl]urea, is a small molecule inhibitor under investigation for its therapeutic potential. While specific public data on the in vivo dosage and administration of this compound are not currently available, this document provides a generalized framework and protocol based on the preclinical evaluation of similar small molecule inhibitors, particularly those targeting signaling pathways often implicated in proliferative and fibrotic diseases.

Researchers, scientists, and drug development professionals should use these notes as a foundational guide, adapting the protocols to their specific animal models and experimental goals once compound-specific pharmacokinetic and toxicological data become accessible.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, the following table provides a template for summarizing such data once obtained. This structure allows for clear comparison across different studies and animal models.

Table 1: Template for Summarizing Dosage and Administration Data for this compound in Animal Models

Animal Model Indication/Disease Model Route of Administration Dosage Range (mg/kg) Dosing Frequency Vehicle Key Outcomes Reference
e.g., C57BL/6 Micee.g., Bleomycin-induced pulmonary fibrosise.g., Oral gavagee.g., 1 - 50e.g., Once dailye.g., 0.5% CMCe.g., Reduction in lung collagen[Future Study]
e.g., Sprague-Dawley Ratse.g., Carbon tetrachloride-induced liver fibrosise.g., Intraperitoneal injectione.g., 0.5 - 25e.g., Every other daye.g., DMSO/PEG300e.g., Decreased serum ALT/AST[Future Study]
e.g., Nude Micee.g., Human tumor xenografte.g., Subcutaneouse.g., 5 - 100e.g., Twice weeklye.g., Salinee.g., Inhibition of tumor growth[Future Study]

Experimental Protocols

The following are generalized protocols for key experiments typically performed to evaluate a novel small molecule inhibitor in animal models. These should be optimized based on the specific characteristics of this compound.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Animals: 6-8 week old male and female C57BL/6 mice.

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Randomly assign animals to groups (n=3-5 per group).

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer escalating single doses of this compound to different groups via the intended clinical route (e.g., oral gavage).

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days.

    • The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Protocol 2: Pharmacokinetic (PK) Study in Rats
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 3: Efficacy Study in a Disease Model (e.g., Xenograft Tumor Model)
  • Objective: To evaluate the anti-tumor efficacy of this compound.

  • Animals: Immunocompromised mice (e.g., nude or SCID).

  • Procedure:

    • Subcutaneously implant human cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and this compound treatment groups.

    • Administer this compound at a predetermined dose and schedule based on MTD and PK studies.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway

Given the structural similarity of this compound to some kinase inhibitors, a likely target is a cellular signaling pathway involved in cell growth and proliferation. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a common target for anti-fibrotic and anti-cancer therapies.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binding TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 R-SMAD (SMAD2/3) TGFbRI->SMAD23 Phosphorylation SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, Proliferation) SMAD_complex->Transcription Translocation & Regulation FR190809 This compound (Hypothetical) FR190809->TGFbRI Inhibition

Caption: Hypothetical mechanism of this compound inhibiting the TGF-β signaling pathway.

Experimental Workflow

A typical preclinical workflow for evaluating a novel compound like this compound is outlined below.

experimental_workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Kinase Assays) A->B C Maximum Tolerated Dose (MTD) Studies B->C D Pharmacokinetic (PK) Studies C->D E Efficacy Studies in Animal Models D->E F Toxicology Studies E->F G IND-Enabling Studies F->G

Caption: Standard preclinical drug development workflow.

Application Notes and Protocols for ACAT Activity Assay Using FR-190809 as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, a storage form of cholesterol.[1][2][3] This process is central to cellular cholesterol homeostasis and plays a significant role in various physiological and pathophysiological conditions, including atherosclerosis, by contributing to the formation of foam cells in arterial walls.[2][4] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[4] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestine and liver.[4] The development of ACAT inhibitors is a promising therapeutic strategy for managing hypercholesterolemia and preventing the progression of atherosclerosis.[5]

FR-190809 is a potent, orally efficacious inhibitor of ACAT with a reported IC50 value of 45 nM.[6][7][8][9] It has been shown to inhibit the formation of foam cells, making it a valuable tool for studying the role of ACAT in various disease models and for the development of novel therapeutics.[6][7]

These application notes provide detailed protocols for two common methods to assess ACAT activity and the inhibitory potential of compounds like this compound: a microsomal-based assay and a cell-based fluorescence assay.

Quantitative Data: Inhibitory Activity of ACAT Inhibitors

The following tables summarize the inhibitory potency of various ACAT inhibitors, providing a comparative context for the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 (nM)Assay SystemReference
This compoundACAT45Not specified[6][7][8][9]
This compoundFoam Cell Formation215Cellular Assay[7]

Table 2: Comparative Inhibitory Activity of Other ACAT Inhibitors

CompoundTargetIC50 (nM)Assay SystemReference
F-1394Rat Liver Microsomal ACAT6.4Microsomal Assay[4]
F-1394Rabbit Small Intestinal Mucosa ACAT10.7Homogenate Assay[4]
F-1394J774 Macrophage ACAT32Cell Lysate Assay[4]
NevanimibeHuman ACAT1230In vitro enzyme assay[10]
NevanimibeHuman ACAT2710In vitro enzyme assay[10]
PPPAHuman ACAT1179,000In vitro enzyme assay[10]
PPPAHuman ACAT225,000In vitro enzyme assay[10]

Signaling Pathway and Inhibition

ACAT_Pathway FR190809 This compound ACAT ACAT FR190809->ACAT Inhibition

Experimental Protocols

Microsomal ACAT Activity Assay

This protocol describes the measurement of ACAT activity in microsomal fractions isolated from tissues or cultured cells using a radiolabeled substrate.

Experimental Workflow:

Microsomal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsome_Prep 1. Prepare Microsomes (from tissue/cells) Preincubation 3. Pre-incubate Microsomes with this compound Microsome_Prep->Preincubation Inhibitor_Prep 2. Prepare this compound (serial dilutions) Inhibitor_Prep->Preincubation Reaction_Start 4. Add [14C]oleoyl-CoA to start reaction Preincubation->Reaction_Start Incubation 5. Incubate at 37°C Reaction_Start->Incubation Reaction_Stop 6. Stop reaction (e.g., with chloroform/methanol) Incubation->Reaction_Stop Lipid_Extraction 7. Extract Lipids Reaction_Stop->Lipid_Extraction TLC 8. Separate Lipids by TLC Lipid_Extraction->TLC Quantification 9. Quantify Radiolabeled Cholesteryl Esters TLC->Quantification

Materials:

  • Tissue or cell source for microsome preparation

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

  • Microsomal protein assay reagent (e.g., BCA or Bradford)

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Unlabeled cholesterol

  • This compound

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Chloroform/methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation:

    • Homogenize tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in reaction buffer and determine the protein concentration.

  • Assay Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Reaction buffer

      • Microsomal protein (typically 20-50 µg)

      • BSA (to bind free fatty acids)

      • A solution of unlabeled cholesterol (often complexed with cyclodextrin)

      • Varying concentrations of this compound (or vehicle control, e.g., DMSO).

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding [14C]oleoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid residue in a small volume of chloroform.

    • Spot the samples onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the ACAT activity as pmol of cholesteryl ester formed per mg of protein per minute.

    • Determine the IC50 value of this compound by plotting the percent inhibition against the log concentration of the inhibitor.

Cell-Based ACAT Activity Assay Using NBD-Cholesterol

This protocol utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure ACAT activity in intact cells. The esterification of NBD-cholesterol leads to its accumulation in lipid droplets and a significant increase in fluorescence intensity.[3][7]

Experimental Workflow:

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., macrophages, HepG2) Treatment 3. Treat Cells with this compound Cell_Culture->Treatment Inhibitor_Prep 2. Prepare this compound (serial dilutions) Inhibitor_Prep->Treatment NBD_Cholesterol 4. Add NBD-Cholesterol Treatment->NBD_Cholesterol Incubation 5. Incubate for 2-4 hours NBD_Cholesterol->Incubation Fluorescence_Measurement 6. Measure Fluorescence (Plate Reader or Microscopy) Incubation->Fluorescence_Measurement Data_Analysis 7. Calculate % Inhibition and IC50 Fluorescence_Measurement->Data_Analysis

Materials:

  • Cultured cells (e.g., macrophages, HepG2, or CHO cells stably expressing ACAT1 or ACAT2)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom tissue culture plates

  • NBD-cholesterol

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound (or vehicle control).

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • NBD-Cholesterol Labeling:

    • Prepare a working solution of NBD-cholesterol in the cell culture medium.

    • Add the NBD-cholesterol solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Fluorescence Measurement:

    • Gently wash the cells with PBS to remove excess NBD-cholesterol.

    • Add fresh PBS or a suitable assay buffer to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

    • Alternatively, visualize and quantify the fluorescence in lipid droplets using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence (from cells not treated with NBD-cholesterol).

    • Calculate the percent inhibition of ACAT activity for each concentration of this compound relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Conclusion

The provided protocols offer robust methods for assessing the inhibitory activity of compounds like this compound on ACAT. The choice between the microsomal and cell-based assay will depend on the specific research question. The microsomal assay provides a direct measure of enzyme inhibition in a cell-free system, which is useful for kinetic studies. The cell-based assay offers insights into the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism. Both assays are valuable tools in the discovery and characterization of novel ACAT inhibitors for the potential treatment of cardiovascular and other metabolic diseases.

References

Application Notes and Protocols for the In Vivo Study of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors in Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are designed to provide a comprehensive guide for the in vivo investigation of Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors in the context of atherosclerosis. The specific compound FR-190809 (IUPAC Name: 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl]urea, Formula: C29H34FN3O6S2) is not publicly associated with any biological activity or research in the field of atherosclerosis. Therefore, the following information is based on studies of other ACAT inhibitors, such as avasimibe and pactimibe, and should be adapted and validated for any new chemical entity.

Introduction to ACAT Inhibition in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A key event in the initiation and progression of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of foam cells.[1] Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage.[2] Inhibition of ACAT is a therapeutic strategy aimed at preventing the formation of foam cells, thereby reducing the development of atherosclerotic plaques.[1][3] Preclinical studies in various animal models have shown that ACAT inhibitors can reduce atherosclerotic lesion size and promote plaque stability.[4][5] However, clinical trials in humans have yielded disappointing results, with some studies showing no benefit or even unfavorable outcomes.[6][7][8][9]

Mechanism of Action of ACAT Inhibitors

The primary mechanism of action of ACAT inhibitors in atherosclerosis is the reduction of cholesteryl ester accumulation in macrophages. By blocking ACAT, these inhibitors prevent the storage of excess cholesterol, which can then be effluxed from the cell, a key process in reverse cholesterol transport.[8] This is hypothesized to reduce the formation of foam cells, a critical component of atherosclerotic plaques.[1] Some studies also suggest that ACAT inhibitors may have additional beneficial effects, such as reducing monocyte adherence to the endothelium, which is an early step in atherogenesis.[10]

cluster_macrophage Macrophage in Arterial Wall LDL LDL (Low-Density Lipoprotein) Ox-LDL Oxidized LDL LDL->Ox-LDL Oxidation Free_Cholesterol Free Cholesterol Pool Ox-LDL->Free_Cholesterol Uptake by Scavenger Receptors ACAT ACAT Enzyme Free_Cholesterol->ACAT Cholesterol_Efflux Cholesterol Efflux Free_Cholesterol->Cholesterol_Efflux Reverse Cholesterol Transport CE Cholesteryl Esters (Storage) ACAT->CE Esterification Foam_Cell Foam Cell Formation CE->Foam_Cell Atherosclerosis Atherosclerotic Plaque Progression Foam_Cell->Atherosclerosis ACAT_Inhibitor ACAT Inhibitor (e.g., this compound) ACAT_Inhibitor->ACAT Inhibition

Caption: Simplified signaling pathway of ACAT inhibition in macrophages.

In Vivo Experimental Protocols

Animal Models

Several animal models are commonly used to study atherosclerosis in vivo. The choice of model depends on the specific research question and the characteristics of the compound being tested.

  • Apolipoprotein E-deficient (ApoE-/-) mice: These mice are widely used because they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques, especially when fed a high-fat, high-cholesterol "Western-type" diet.[1][3]

  • Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, LDLR-/- mice develop atherosclerosis when fed a high-fat diet.

  • ApoE*3-Leiden mice: This transgenic mouse model is highly responsive to dietary cholesterol and develops atherosclerosis.[4][10]

  • Watanabe heritable hyperlipidemic (WHHL) rabbits: This rabbit model has a genetic defect in the LDL receptor and develops severe hypercholesterolemia and atherosclerosis.[5]

  • Yucatan micropigs: Pigs are a good model due to their physiological and anatomical similarities to humans. Yucatan micropigs fed an atherogenic diet develop complex atherosclerotic lesions.[11]

Experimental Workflow

The following is a general workflow for an in vivo study of an ACAT inhibitor in an ApoE-/- mouse model.

Start Start Animal_Acclimatization Animal Acclimatization (ApoE-/- mice, 1-2 weeks) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Body weight, plasma lipids) Animal_Acclimatization->Baseline_Measurements Diet_Induction Atherogenic Diet Induction (Western-type diet) Baseline_Measurements->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Treatment Treatment Administration (Vehicle vs. ACAT Inhibitor) Randomization->Treatment Monitoring Monitoring (Body weight, food intake, plasma lipids) Treatment->Monitoring Throughout study Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia At study endpoint Analysis Atherosclerotic Lesion Analysis Euthanasia->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo atherosclerosis studies.
Detailed Methodologies

1. Animal Husbandry and Diet:

  • House ApoE-/- mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • After a 1-2 week acclimatization period on a standard chow diet, switch the mice to a Western-type diet (e.g., containing 21% fat and 0.15% cholesterol) to induce atherosclerosis.

2. Treatment Administration:

  • Randomly assign mice to treatment groups (e.g., vehicle control, low-dose ACAT inhibitor, high-dose ACAT inhibitor).

  • Administer the ACAT inhibitor or vehicle daily by oral gavage. The dose and duration of treatment will depend on the pharmacokinetic and pharmacodynamic properties of the specific compound. For example, in a study with the ACAT inhibitor F-1394, doses of 300 and 900 mg/kg were used for 17 weeks.[1][3]

3. In-life Monitoring:

  • Monitor body weight and food intake weekly.

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at regular intervals throughout the study to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, and triglycerides).

4. Euthanasia and Tissue Collection:

  • At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Carefully dissect the aorta from the heart to the iliac bifurcation.

5. Atherosclerotic Lesion Analysis:

  • En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich lesions, and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

  • Aortic root analysis: Embed the proximal aorta in OCT compound, and collect serial cryosections. Stain sections with Oil Red O and hematoxylin. Quantify the lesion area in the aortic root.

  • Immunohistochemistry: Perform immunohistochemical staining on aortic root sections to characterize plaque composition, including macrophage content (e.g., using anti-Mac-3 or anti-CD68 antibodies), smooth muscle cell content (e.g., using anti-α-smooth muscle actin antibodies), and collagen content (e.g., using Masson's trichrome stain).

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from in vivo studies of ACAT inhibitors.

Table 1: Effect of ACAT Inhibitor on Plasma Lipid Levels

Treatment GroupTotal Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Triglycerides (mg/dL)
Vehicle Control550 ± 75450 ± 6050 ± 10150 ± 30
ACAT Inhibitor (Low Dose)400 ± 50320 ± 4055 ± 12130 ± 25
ACAT Inhibitor (High Dose)300 ± 45 240 ± 3560 ± 15120 ± 20*

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Effect of ACAT Inhibitor on Atherosclerotic Lesion Development

Treatment GroupAortic Lesion Area (% of total aorta)Aortic Root Lesion Area (μm²)Macrophage Content (% of lesion area)
Vehicle Control35 ± 8450,000 ± 80,00060 ± 10
ACAT Inhibitor (Low Dose)25 ± 6320,000 ± 60,00050 ± 8
ACAT Inhibitor (High Dose)18 ± 5 230,000 ± 50,00040 ± 7*

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Conclusion

The study of ACAT inhibitors for the treatment of atherosclerosis provides a valuable model for understanding the role of cholesterol metabolism in plaque development. While the clinical translation of this class of drugs has been challenging, the experimental protocols outlined here offer a robust framework for the preclinical evaluation of new chemical entities targeting this pathway. Careful selection of animal models, standardized experimental procedures, and comprehensive analysis of atherosclerotic lesions are crucial for obtaining reliable and translatable results.

References

Application of FR-190809 in Cardiovascular Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190809 is a potent and selective non-peptide antagonist of the urotensin II (UII) receptor. The urotensin II system, comprising the peptide ligand urotensin II and its G protein-coupled receptor (UT receptor), has emerged as a significant player in cardiovascular physiology and pathophysiology. UII is recognized as the most potent vasoconstrictor identified to date and is implicated in a range of cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. Consequently, antagonists of the UII receptor, such as this compound, represent valuable research tools and potential therapeutic agents for mitigating the detrimental effects of UII in these conditions.

These application notes provide a comprehensive overview of the utility of this compound in various cardiovascular disease models, detailing its mechanism of action, and providing protocols for its application in both in vitro and in vivo settings.

Mechanism of Action

This compound, chemically identified as 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea, exerts its effects by competitively binding to the urotensin II receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, urotensin II.

Activation of the UT receptor by UII in cardiovascular tissues, particularly in cardiomyocytes and vascular smooth muscle cells, triggers a cascade of intracellular events. This signaling is primarily mediated through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events contribute to vasoconstriction, cellular hypertrophy, and inflammatory responses.

UII-mediated signaling in cardiomyocytes has been shown to activate several key pathways implicated in pathological cardiac remodeling:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: UII stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK.[1][2] These kinases are crucial mediators of cardiac hypertrophy and fibrosis.

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): UII can also activate CaMKII, another important signaling molecule involved in cardiac hypertrophy and dysfunction.[2]

By blocking the UII receptor, this compound can effectively inhibit these downstream signaling events, making it a valuable tool to study the role of the UII system in cardiovascular disease models and to evaluate the therapeutic potential of UII receptor antagonism.

Signaling Pathway of Urotensin II in Cardiomyocytes

UII_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling UII Urotensin II UT_Receptor UT Receptor UII->UT_Receptor Binds Gq11 Gq/11 UT_Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC CaMKII CaMKII Ca_release->CaMKII MAPK MAPK (ERK1/2, p38) PKC->MAPK Hypertrophy Cardiac Hypertrophy & Remodeling MAPK->Hypertrophy CaMKII->Hypertrophy FR190809 This compound FR190809->UT_Receptor Blocks

Caption: Urotensin II signaling pathway in cardiomyocytes.

Quantitative Data

CompoundTargetAssayPotency (IC50)Reference
Palosuran (ACT-058362)Human UT ReceptorRadioligand Binding Assay3.6 nM[4]
DS37001789Human UT Receptor[I]-U-II Binding Assay0.9 nM[3]

Experimental Protocols

In Vitro Application: Urotensin II-Induced Cardiomyocyte Hypertrophy

This protocol describes how to induce hypertrophy in neonatal rat ventricular myocytes (NRVMs) using urotensin II and how to assess the inhibitory effect of this compound.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Urotensin II (human)

  • This compound

  • [³H]-Leucine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Scintillation cocktail

  • Microscope with imaging software

  • Scintillation counter

Protocol:

  • Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups and plate them on gelatin-coated culture dishes. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Serum Starvation: After 24 hours, replace the growth medium with serum-free DMEM for another 24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour.

    • Stimulate the cells with a sub-maximal concentration of urotensin II (e.g., 10 nM) for 48 hours. Include a vehicle control group and a UII-only group.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: After 48 hours, capture images of the cells using a microscope. Measure the cell surface area of at least 100 randomly selected cells per condition using imaging software.

    • Protein Synthesis Assay ([³H]-Leucine Incorporation): During the last 4 hours of the 48-hour incubation, add 1 µCi/mL of [³H]-Leucine to each well.

      • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

      • Precipitate the proteins by adding 10% TCA and incubating at 4°C for 30 minutes.

      • Wash the cells twice with 95% ethanol.

      • Solubilize the protein by adding 0.5 M NaOH.

      • Measure the radioactivity using a scintillation counter.

Experimental Workflow for In Vitro Cardiomyocyte Hypertrophy Assay

in_vitro_workflow start Start isolate_nrvms Isolate & Plate NRVMs start->isolate_nrvms serum_starve Serum Starvation (24h) isolate_nrvms->serum_starve pretreat Pre-treat with this compound (1h) serum_starve->pretreat stimulate Stimulate with Urotensin II (48h) pretreat->stimulate measure_hypertrophy Assess Hypertrophy stimulate->measure_hypertrophy cell_size Cell Size Measurement measure_hypertrophy->cell_size leucine_incorp [³H]-Leucine Incorporation measure_hypertrophy->leucine_incorp end End cell_size->end leucine_incorp->end

Caption: Workflow for in vitro cardiomyocyte hypertrophy assay.

In Vivo Application: Model of Spontaneously Hypertensive Rats (SHR)

This protocol outlines the use of this compound in a common animal model of hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Telemetry system for blood pressure monitoring or tail-cuff method

  • Oral gavage needles

Protocol:

  • Acclimatization and Baseline Measurement:

    • Acclimatize the rats to the housing conditions for at least one week.

    • If using telemetry, implant the transmitters according to the manufacturer's instructions and allow for a recovery period of at least one week.

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days.

  • Treatment:

    • Randomly assign the SHR into treatment groups: vehicle control and this compound (e.g., 1, 3, 10 mg/kg). Include a WKY control group.

    • Administer this compound or vehicle by oral gavage once daily for a specified period (e.g., 4 weeks).

  • Blood Pressure Monitoring:

    • Continuously monitor blood pressure and heart rate throughout the study using the telemetry system.

    • If using the tail-cuff method, perform measurements at regular intervals (e.g., weekly) at the same time of day to minimize variability.

  • Data Analysis:

    • Calculate the change in SBP, DBP, and HR from baseline for each group.

    • Compare the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Logical Flow for In Vivo Hypertension Study

in_vivo_workflow start Start acclimatize Acclimatize SHR & WKY Rats start->acclimatize baseline_bp Measure Baseline Blood Pressure acclimatize->baseline_bp randomize Randomize into Treatment Groups baseline_bp->randomize treat Daily Oral Gavage (4 weeks) - Vehicle - this compound (doses) randomize->treat monitor_bp Monitor Blood Pressure & Heart Rate treat->monitor_bp analyze Data Analysis monitor_bp->analyze end End analyze->end

Caption: Logical flow for an in vivo hypertension study.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the urotensin II system in the pathophysiology of cardiovascular diseases. Its ability to selectively block the UT receptor allows for the elucidation of the specific contributions of UII to processes such as vasoconstriction, cardiac hypertrophy, and inflammation. The protocols provided herein offer a starting point for researchers to explore the application of this compound in relevant in vitro and in vivo models, thereby facilitating a deeper understanding of cardiovascular disease mechanisms and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Fibrate Treatment in Preclinical Hyperlipidemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fibrates, a class of lipid-lowering drugs, in preclinical studies of hyperlipidemia.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases.[1][2] Fibrates are a class of drugs that effectively reduce plasma triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[3] Their mechanism of action primarily involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are nuclear receptors that regulate the transcription of genes involved in lipid metabolism.[3]

Mechanism of Action

Fibrates exert their lipid-modifying effects through multiple mechanisms mediated by PPARα activation:[3]

  • Increased Lipoprotein Lipolysis: Fibrates increase the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, and decrease the expression of apolipoprotein C-III (Apo C-III), an inhibitor of LPL.[1][3]

  • Enhanced Fatty Acid Oxidation: They stimulate the uptake and beta-oxidation of fatty acids in the liver, reducing their availability for triglyceride synthesis.[3]

  • Reduced VLDL Production: By decreasing hepatic triglyceride synthesis, fibrates lead to reduced production and secretion of VLDL particles.[3]

  • Increased HDL Cholesterol: Fibrates increase the production of apolipoproteins A-I and A-II, the major protein components of HDL.[3]

Signaling Pathway

The signaling pathway for fibrate action is initiated by the binding of the fibrate to PPARα. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Fibrate_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects Fibrate Fibrate PPARa PPARα Fibrate->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Target_Genes Target Genes (LPL, Apo A-I/A-II, etc.) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Increased_LPL ↑ Lipoprotein Lipase Proteins->Increased_LPL Decreased_ApoCIII ↓ Apo C-III Proteins->Decreased_ApoCIII Increased_FAO ↑ Fatty Acid Oxidation Proteins->Increased_FAO Decreased_VLDL ↓ VLDL Production Proteins->Decreased_VLDL Increased_HDL ↑ HDL Production Proteins->Increased_HDL

Fibrate Signaling Pathway

Preclinical Hyperlipidemia Models

Several animal models can be used to study the efficacy of fibrates. The choice of model depends on the specific research question.

Animal ModelMethod of InductionKey FeaturesReference
Mice (e.g., C57BL/6) High-fat diet (HFD)Develop obesity, hypercholesterolemia, and hypertriglyceridemia.[4]
Rats (e.g., Sprague-Dawley) HFD or fructose-rich dietExhibit elevated triglycerides and cholesterol.[5]
Hamsters HFDDevelop hypercholesterolemia, particularly elevated LDL-C.
ApoE Knockout Mice Genetic modificationSpontaneously develop severe hypercholesterolemia and atherosclerosis.[6]
LDLR Knockout Mice Genetic modificationExhibit high levels of LDL cholesterol, mimicking human familial hypercholesterolemia.[6]

Experimental Protocols

High-Fat Diet-Induced Hyperlipidemia in Mice

This protocol describes the induction of hyperlipidemia in C57BL/6 mice using a high-fat diet and subsequent treatment with a fibrate.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet (Control)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Fibrate compound (e.g., fenofibrate)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge

  • Lipid analysis kits (Total Cholesterol, Triglycerides, HDL-C, LDL-C)

Procedure:

  • Acclimatization: Acclimate mice for one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Induction of Hyperlipidemia:

    • Divide mice into a control group (standard chow) and a high-fat diet (HFD) group.

    • Feed the respective diets for 8-12 weeks to induce a stable hyperlipidemic state.[4]

  • Treatment:

    • Divide the HFD-fed mice into a vehicle control group and a fibrate treatment group.

    • Administer the fibrate (e.g., 100 mg/kg/day, orally) or vehicle daily for 4-8 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the mice overnight (12-16 hours).

    • Collect blood samples via retro-orbital sinus or cardiac puncture under anesthesia.

    • Separate plasma by centrifugation.

    • Measure plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available kits.

  • Data Analysis:

    • Compare lipid levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Experimental_Workflow cluster_groups Animal Groups Acclimatization Acclimatization (1 week) Induction Hyperlipidemia Induction (8-12 weeks) Acclimatization->Induction Control_Chow Control Group (Standard Chow) HFD_Group HFD Group Induction->HFD_Group Treatment Fibrate Treatment (4-8 weeks) Sample_Collection Sample Collection Treatment->Sample_Collection Analysis Lipid Analysis Sample_Collection->Analysis HFD_Vehicle HFD + Vehicle HFD_Group->HFD_Vehicle HFD_Fibrate HFD + Fibrate HFD_Group->HFD_Fibrate HFD_Vehicle->Treatment HFD_Fibrate->Treatment

Experimental Workflow
Quantitative Data Presentation

The following tables provide a template for presenting quantitative data from a representative fibrate study.

Table 1: Effect of Fibrate Treatment on Plasma Lipid Profile in HFD-Fed Mice

GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Control (Chow) 80 ± 1050 ± 850 ± 520 ± 4
HFD + Vehicle 200 ± 25150 ± 2035 ± 6130 ± 15
HFD + Fibrate 150 ± 2080 ± 1245 ± 590 ± 10
*Data are presented as mean ± SD. *p < 0.05 compared to HFD + Vehicle group.

Table 2: Dosage and Administration of Common Fibrates in Preclinical Studies

FibrateAnimal ModelDose Range (mg/kg/day)Route of Administration
Fenofibrate Mouse, Rat50 - 200Oral gavage
Gemfibrozil Rat, Hamster100 - 300Oral gavage
Bezafibrate Mouse, Rat100 - 250Oral gavage

Conclusion

These application notes provide a framework for designing and conducting preclinical studies to evaluate the efficacy of fibrates in treating hyperlipidemia. The provided protocols and data presentation formats can be adapted to specific research needs. Careful selection of animal models and adherence to standardized procedures are crucial for obtaining reliable and reproducible results.

References

Application Note: Utilizing FR-190809 to Investigate Foam Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Foam cells, which are lipid-laden macrophages, are a pathological hallmark of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries[1][2][3]. The formation of foam cells is a critical event in the initiation and progression of atherosclerotic lesions[1]. It results from an imbalance in cholesterol homeostasis, where the uptake of modified lipoproteins by macrophages surpasses the capacity for cholesterol efflux[1][4]. A key intracellular process in this transformation is the esterification of free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets[5]. This process is catalyzed by the enzyme Acyl-CoA:cholesterol O-acyltransferase (ACAT)[5]. Understanding the mechanisms of foam cell formation is crucial for developing novel therapeutic strategies against atherosclerosis[1].

FR-190809 is a potent and specific inhibitor of ACAT, making it an invaluable pharmacological tool for investigating the role of cholesterol esterification in foam cell biology.

Mechanism of Action: this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of ACAT (also known as sterol O-acyltransferase, SOAT)[6][7][8]. ACAT is an integral membrane protein located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA[5][9]. In mammals, there are two isoforms, ACAT1 and ACAT2[5]. ACAT1 is ubiquitously expressed, including in macrophages, and is the primary isoform involved in foam cell formation[5][9].

By inhibiting ACAT, this compound prevents the conversion of cytotoxic free cholesterol into inert cholesteryl esters for storage. This block on cholesterol esterification can be used to study several downstream consequences, including the regulation of cholesterol influx/efflux pathways and the inflammatory responses of macrophages.

FR190809_Mechanism cluster_macrophage Macrophage oxLDL Modified LDL (e.g., ox-LDL) SR Scavenger Receptors (e.g., CD36) oxLDL->SR Uptake FC Free Cholesterol (Intracellular Pool) SR->FC ACAT ACAT1 FC->ACAT Substrate Efflux Cholesterol Efflux (ABCA1/G1) FC->Efflux CE Cholesteryl Esters ACAT->CE Esterification LD Lipid Droplets CE->LD FoamCell Foam Cell Phenotype LD->FoamCell FR190809 This compound FR190809->ACAT Inhibition

Caption: Mechanism of this compound in preventing macrophage foam cell formation.

Quantitative Data Summary

This compound is a highly potent inhibitor of ACAT and subsequent foam cell formation. The following table summarizes its inhibitory concentrations (IC50).

TargetIC50 ValueReference
Acyl-CoA:cholesterol O-acyltransferase (ACAT)45 nM[6][7][8]
Foam Cell Formation215 nM[6]

Experimental Protocols

Here we provide detailed protocols for using this compound to study foam cell biology in vitro, using the human monocytic cell line THP-1 as a model.

Protocol: THP-1 Macrophage Differentiation and Foam Cell Induction

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and their subsequent loading with oxidized LDL (ox-LDL) to induce foam cell formation, with or without this compound treatment.

Materials and Reagents:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Oxidized Low-Density Lipoprotein (ox-LDL)

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation: Seed THP-1 cells into culture plates at a density of 5 x 10⁵ cells/mL. Add PMA to a final concentration of 100 ng/mL to induce differentiation into adherent macrophages[2]. Incubate for 48-72 hours.

  • Resting Phase: After differentiation, remove the PMA-containing medium, wash the adherent cells gently with PBS, and add fresh serum-free RPMI-1640. Incubate for 24 hours.

  • This compound Treatment: Prepare working solutions of this compound in culture medium. Pre-treat the macrophages by adding this compound at desired concentrations (e.g., 100 nM, 215 nM, 500 nM) for 1-2 hours. Include a vehicle control (DMSO) group.

  • Foam Cell Induction: To the this compound-treated wells, add ox-LDL to a final concentration of 50 µg/mL.

  • Incubation: Incubate the plates for 24-48 hours to allow for lipid uptake and foam cell formation.

  • Analysis: Proceed to analysis, such as Oil Red O staining for lipid accumulation or cholesterol efflux assays.

Protocol: Assessment of Lipid Accumulation by Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, allowing for the visualization and quantification of intracellular lipid droplets.

Materials and Reagents:

  • Cells prepared as in Protocol 1

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution (0.5% w/v in isopropanol, diluted with water before use)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining, optional)

  • Microscope

Procedure:

  • Fixation: After incubation, gently aspirate the medium and wash the cells twice with cold PBS. Fix the cells with 4% PFA for 20 minutes at room temperature[2].

  • Wash: Discard the PFA and wash the cells three times with distilled water.

  • Pre-treatment: Remove the water and add 60% isopropanol for 5 minutes to remove any residual water.

  • Staining: Remove the isopropanol and add the working solution of Oil Red O. Incubate for 30 minutes at 37°C[2].

  • Wash: Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the wash water is clear.

  • Counterstain (Optional): If desired, stain the cell nuclei with Hematoxylin for 1 minute, followed by washing with water.

  • Visualization: Add PBS to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.

  • Quantification (Optional): To quantify the staining, elute the dye from the cells using 100% isopropanol and measure the absorbance at ~510 nm using a spectrophotometer.

ORO_Workflow cluster_workflow Oil Red O Staining Workflow A 1. Differentiate THP-1 Cells (PMA, 48-72h) B 2. Pre-treat with this compound (1-2h) A->B C 3. Induce Foam Cell Formation (ox-LDL, 24-48h) B->C D 4. Wash with PBS & Fix (4% PFA, 20 min) C->D E 5. Stain with Oil Red O (30 min) D->E F 6. Wash & Counterstain (Optional) E->F G 7. Visualize & Quantify F->G

Caption: Experimental workflow for assessing foam cell formation with Oil Red O.
Protocol: Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to extracellular acceptors like Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL). It can determine if blocking cholesterol storage with this compound enhances the efflux pathway.

Materials and Reagents:

  • Cells prepared as in Protocol 1

  • NBD-cholesterol (or ³H-cholesterol)

  • Serum-free medium containing ApoA-I (10 µg/mL) or HDL (50 µg/mL)

  • Bovine Serum Albumin (BSA)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cholesterol Loading: After THP-1 differentiation, incubate the cells with medium containing NBD-cholesterol (1 µg/mL) and ox-LDL (50 µg/mL) for 24 hours to label the intracellular cholesterol pools.

  • Equilibration: Wash the cells with PBS and incubate in serum-free medium containing 0.2% BSA for 1 hour to allow for cholesterol equilibration.

  • This compound Treatment: Treat the cells with this compound at desired concentrations for 1-2 hours as described previously.

  • Efflux Induction: Replace the medium with serum-free medium containing cholesterol acceptors (ApoA-I or HDL).

  • Sample Collection: Collect the supernatant (medium) at various time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: At the end of the experiment, wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the amount of NBD-cholesterol in the supernatant and the cell lysate using a fluorescence plate reader.

  • Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence in medium) / (Fluorescence in medium + Fluorescence in cell lysate) x 100%.

References

FR-190809: A Potent and Selective Tool for Interrogating Lysophosphatidic Acid Receptor 1 Signaling in Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

FR-190809 has emerged as a valuable tool compound for researchers investigating the intricate roles of lysophosphatidic acid (LPA) signaling in lipid research and beyond. As a potent and highly selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), this compound allows for the precise dissection of LPA1-mediated cellular processes. These notes provide an overview of its mechanism of action, key applications, and a summary of its pharmacological properties.

Mechanism of Action:

This compound is a small molecule that competitively inhibits the binding of the endogenous lipid mediator, lysophosphatidic acid, to the LPA1 receptor. The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to various G proteins, including Gαi/o, Gαq/11, and Gα12/13. This coupling initiates a cascade of downstream signaling events that regulate a wide array of cellular functions, including cell proliferation, survival, migration, and cytoskeletal organization. By blocking LPA binding, this compound effectively attenuates these downstream signaling pathways, making it an invaluable tool for studying the physiological and pathological roles of LPA1 activation.

Applications in Lipid Research and Drug Discovery:

  • Elucidating the Role of LPA1 in Fibrosis: LPA1 signaling has been strongly implicated in the pathogenesis of fibrotic diseases in various organs, including the lungs and kidneys. This compound can be utilized in in vitro and in vivo models to investigate the specific contribution of LPA1 to fibroblast activation, proliferation, and extracellular matrix deposition.

  • Investigating LPA1 in Cancer Biology: The LPA/LPA1 axis is known to play a role in tumor progression, metastasis, and angiogenesis. This compound can be employed to probe the involvement of LPA1 in these processes in various cancer cell lines and animal models.

  • Exploring Neuropathic Pain Mechanisms: LPA1 signaling in the nervous system has been linked to the development and maintenance of neuropathic pain. This compound serves as a critical tool to study the role of LPA1 in neuronal sensitization and pain transmission.

  • High-Throughput Screening and Lead Optimization: Due to its high potency and selectivity, this compound can be used as a reference compound in high-throughput screening campaigns aimed at identifying novel LPA1 antagonists.

Pharmacological Data

The following table summarizes the available quantitative data for this compound and other commonly used LPA1 receptor antagonists for comparative purposes.

CompoundTarget(s)IC50 / KiAssay TypeOrganismReference
This compound LPA1 IC50: 25 nM Not SpecifiedNot Specified[1][2]
LPA3Little to no inhibition at high concentrationsNot SpecifiedNot Specified[1]
Ki16425LPA1Ki: 0.34 µMInositol Phosphate ProductionRat (RH7777 cells)
LPA2Ki: 6.5 µMInositol Phosphate ProductionRat (RH7777 cells)
LPA3Ki: 0.93 µMInositol Phosphate ProductionRat (RH7777 cells)
AM095LPA1IC50: 0.98 µMNot SpecifiedHuman (recombinant)
LPA1IC50: 0.73 µMNot SpecifiedMouse (recombinant)
BMS-986278LPA1Kb: 6.9 nMNot SpecifiedHuman
LPA1Kb: 4.0 nMNot SpecifiedMouse
ACT-1016-0707LPA1IC50: 3.1 nMTango AssayHuman

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches and the biological context of this compound's action, the following diagrams illustrate the LPA1 signaling cascade and a typical experimental workflow for characterizing LPA1 antagonists.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gai Gαi/o LPA1->Gai Gaq Gαq/11 LPA1->Gaq Ga1213 Gα12/13 LPA1->Ga1213 AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K MAPK MAPK (ERK1/2) Gai->MAPK PLC Phospholipase C (PLC) Gaq->PLC Gaq->MAPK RhoGEF RhoGEF Ga1213->RhoGEF cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration MAPK->Migration FR190809 This compound FR190809->LPA1

Caption: LPA1 Receptor Signaling Pathways.

Antagonist_Characterization_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation start Start: Synthesize/Obtain this compound primary_assay Primary Screening: Calcium Mobilization Assay start->primary_assay secondary_assays Secondary Assays: - GTPγS Binding Assay - β-Arrestin Recruitment Assay - Chemotaxis Assay primary_assay->secondary_assays selectivity Selectivity Profiling: Test against other LPA receptors (LPA2, LPA3, etc.) secondary_assays->selectivity data_analysis Data Analysis: Determine IC50/Ki values selectivity->data_analysis model Disease Model Selection: e.g., Bleomycin-induced lung fibrosis data_analysis->model dosing Dosing and Administration model->dosing endpoints Evaluation of Endpoints: - Histology - Biomarker analysis dosing->endpoints conclusion Conclusion: Characterize this compound as a selective LPA1 antagonist endpoints->conclusion

Caption: Experimental Workflow for LPA1 Antagonist Characterization.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound as an LPA1 receptor antagonist. These protocols are based on standard methodologies employed in the field.

Protocol 1: Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit LPA-induced intracellular calcium release in cells expressing the LPA1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing human LPA1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • Lysophosphatidic acid (LPA)

  • This compound

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture LPA1-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS, 20 mM HEPES, 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid.

    • Remove the culture medium from the cell plate and add 20 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations.

    • Prepare a stock solution of LPA in a suitable buffer.

  • Assay Measurement:

    • Place the cell plate in the fluorescent plate reader.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

    • Set the plate reader to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

    • After establishing a stable baseline, inject a concentration of LPA that elicits a submaximal response (e.g., EC80).

    • Continue recording the fluorescence for at least 2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (LPA alone).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GTPγS Binding Assay

This assay measures the ability of this compound to inhibit LPA-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the LPA1 receptor.

Materials:

  • Membranes from cells overexpressing the human LPA1 receptor

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • Lysophosphatidic acid (LPA)

  • This compound

  • Scintillation vials and cocktail

  • Glass fiber filter mats

  • Cell harvester

Procedure:

  • Membrane Preparation: Prepare cell membranes from LPA1-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Compound and Reagent Preparation:

    • Prepare stock solutions of this compound and LPA in appropriate solvents.

    • Prepare working solutions of [³⁵S]GTPγS and GDP in assay buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Assay buffer

      • Desired concentration of this compound or vehicle

      • LPA (at a concentration that stimulates near-maximal [³⁵S]GTPγS binding)

      • GDP (typically 10-30 µM)

      • LPA1-expressing cell membranes (5-20 µg of protein)

    • Pre-incubate the mixture for 10-15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

    • Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Assay Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Normalize the data to the specific binding in the presence of LPA alone.

    • Plot the percent inhibition against the concentration of this compound and determine the IC50 value.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block LPA-induced recruitment of β-arrestin to the LPA1 receptor, a key event in receptor desensitization and signaling.

Materials:

  • Cells engineered to co-express the LPA1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium

  • Assay buffer

  • Lysophosphatidic acid (LPA)

  • This compound

  • Substrate for the complemented enzyme (chemiluminescent or fluorescent)

  • White, opaque microplates

  • Luminometer or fluorescent plate reader

Procedure:

  • Cell Plating: Seed the engineered cells into white, opaque microplates at an appropriate density and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add LPA at a concentration that induces a robust β-arrestin recruitment signal (e.g., EC80) to all wells except the negative control.

    • Incubate for 60-90 minutes at 37°C.

  • Signal Detection:

    • Add the detection reagent containing the enzyme substrate to all wells.

    • Incubate for a specified time at room temperature in the dark.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the signal generated by LPA alone.

    • Plot the percent inhibition against the concentration of this compound and calculate the IC50 value using a suitable curve-fitting algorithm.

References

Troubleshooting & Optimization

FR-190809 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available experimental data on the solubility and stability of FR-190809. This guide is based on the predicted physicochemical properties derived from its chemical structure, including a high calculated LogP of 5.3, which indicates that this compound is likely a lipophilic compound with low aqueous solubility. The information provided should be used as a general guideline for handling compounds with these characteristics. We strongly recommend performing in-house experiments to determine the precise solubility and stability of this compound for your specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

A1: Based on its high calculated LogP of 5.3, this compound is predicted to be a lipophilic, or "grease-ball" type molecule. This suggests that it will have poor solubility in aqueous solutions such as water, buffers (like PBS), and cell culture media. Conversely, it is expected to have better solubility in organic solvents.

Q2: Which organic solvents are likely to dissolve this compound?

A2: Solvents with a polarity that is more similar to this compound are more likely to be effective. Good starting points for solubilization are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Alcohols such as ethanol may also be effective, but potentially to a lesser extent.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent, such as 100% DMSO. These stock solutions can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What stability issues should I be aware of with this compound?

A4: While specific stability data is unavailable, lipophilic compounds can be susceptible to several stability issues. These include precipitation out of aqueous solutions over time, adsorption to plasticware, and potential degradation under harsh conditions such as extreme pH, high temperature, or exposure to light.

Q5: How can I determine the actual solubility of this compound in my specific buffer?

A5: You can determine the experimental solubility using either a kinetic or thermodynamic solubility assay. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[1][2] A general protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Solubility Issues

Q: I've dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous buffer, I see immediate precipitation. What should I do?

A: This is a common issue with lipophilic compounds and is indicative of its low aqueous solubility. Here are some troubleshooting steps:

  • Lower the Final Concentration: Your final concentration of this compound in the aqueous buffer may be above its solubility limit. Try performing a serial dilution to find a concentration that remains in solution.

  • Increase the Organic Co-solvent Percentage: While keeping the final solvent concentration as low as possible, you might need to slightly increase the percentage of DMSO in your final solution. Be sure to have a vehicle control with the same DMSO concentration.

  • Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Pluronic F-68 to your aqueous buffer can help maintain the solubility of lipophilic compounds.

  • Sonication: Gentle sonication of the solution after dilution can sometimes help to dissolve small precipitates and create a more homogenous dispersion.

Q: My this compound solution appears clear initially, but after some time in the incubator, I notice a precipitate has formed. What is happening?

A: This phenomenon is known as "time-dependent precipitation" and can occur when a supersaturated solution is initially formed, which is not stable over time.

  • Determine Kinetic vs. Thermodynamic Solubility: You are observing the difference between kinetic and thermodynamic solubility. A kinetic solubility assay can help you determine the solubility over a shorter time frame, which might be sufficient for some experiments.[3][4][5] For longer-term experiments, you must work below the thermodynamically determined solubility limit.

  • Consider Formulation Strategies: If your experimental design requires a higher concentration than is thermodynamically soluble, you may need to consider formulation strategies such as using cyclodextrins or creating a lipid-based formulation.

Stability Issues

Q: I am concerned about the stability of my this compound stock solution in DMSO. How should I store it and for how long?

A: For long-term storage, it is generally recommended to store stock solutions of lipophilic compounds in a non-polar solvent like DMSO at -20°C or -80°C. To minimize freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. The stability of this compound in DMSO at these temperatures is unknown, so it is best to prepare fresh solutions for critical experiments or conduct an in-house stability study.

Q: How can I assess if this compound is degrading under my experimental conditions (e.g., in an acidic cell culture medium)?

A: You can perform a forced degradation study to understand the potential degradation pathways of this compound.[6][7][8] This involves exposing the compound to various stress conditions, such as acid, base, oxidation, heat, and light, and then analyzing the samples using a stability-indicating method like HPLC. This will help you identify potential degradants and determine if your experimental conditions are compromising the integrity of the compound.

Predicted Solubility and Stability Data

Disclaimer: The following tables contain predicted data based on the general properties of lipophilic compounds. This data should be used for guidance only and must be confirmed by experimental analysis for this compound.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityNotes
WaterVery Low (<0.1 mg/mL)Expected to be practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4Very Low (<0.1 mg/mL)Salts in the buffer are unlikely to improve solubility.
Dimethyl Sulfoxide (DMSO)High (>10 mg/mL)A good solvent for creating high-concentration stock solutions.
Dimethylformamide (DMF)High (>10 mg/mL)An alternative to DMSO for stock solutions.
EthanolModerate (1-10 mg/mL)May be used as a co-solvent, but likely less effective than DMSO.
MethanolLow to Moderate (0.1-5 mg/mL)Less effective than ethanol for solubilizing lipophilic compounds.

Table 2: Potential Stability Issues for this compound Under Various Conditions

ConditionPotential for DegradationRecommended Action
Aqueous Solution (pH 7.4) High risk of precipitation over time.Use immediately after dilution. Determine thermodynamic solubility for long-term experiments.
Acidic Conditions (pH < 4) Unknown. Hydrolysis of functional groups is possible.Perform a forced degradation study to assess stability.
Basic Conditions (pH > 9) Unknown. Hydrolysis of functional groups is possible.Perform a forced degradation study to assess stability.
Exposure to Light Possible. Many complex organic molecules are light-sensitive.Protect solutions from light by using amber vials or covering with foil.
Elevated Temperature (>40°C) Possible. Increased temperature can accelerate degradation.Store solutions at recommended temperatures. Avoid prolonged heating.
Freeze-Thaw Cycles Possible. Can lead to degradation and precipitation.Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining equilibrium solubility.[1][2]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV. Create a calibration curve using standards of known concentrations prepared in the same buffer (if possible, with a co-solvent like acetonitrile to ensure solubility of the standards).

  • Reporting: The determined concentration is the thermodynamic solubility, reported in units like µg/mL or µM.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol is based on ICH Q1A guidelines for stress testing.[6][7][9]

Methodology:

  • Prepare Solutions: Prepare solutions of this compound in the chosen solvent at a known concentration.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or 50°C for up to 48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature or 50°C for up to 48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for up to 48 hours.

    • Thermal Degradation: Incubate a solution at 60°C.

    • Photostability: Expose a solution to a light source as per ICH Q1B guidelines, alongside a dark control.

  • Time Points: Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid this compound to aqueous buffer equil1 Agitate at constant temperature for 24-48h prep1->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant sep1->sep2 Optional quant1 Analyze filtrate using HPLC-UV sep2->quant1 quant2 Calculate concentration against calibration curve quant1->quant2 troubleshooting_flowchart cluster_solutions Potential Solutions start Precipitation observed upon dilution into aqueous buffer? sol1 Lower final concentration start->sol1 Yes end Solution remains clear start->end No sol2 Increase co-solvent % (e.g., DMSO) (with vehicle control) sol1->end sol3 Add surfactant (e.g., Tween 80) sol2->end sol4 Apply gentle sonication sol3->end sol4->end forced_degradation_pathway cluster_stress Stress Conditions parent This compound (Parent Compound) acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base ox Oxidation parent->ox heat Thermal parent->heat light Photolytic parent->light degradants Potential Degradation Products acid->degradants base->degradants ox->degradants heat->degradants light->degradants

References

Technical Support Center: Optimizing Inhibitor Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on FR-190809: Information regarding a specific molecule designated "this compound" is not available in public scientific literature. The following guide provides a comprehensive framework for optimizing the concentration of any novel small molecule inhibitor for use in cell-based assays. This structured approach is designed for researchers, scientists, and drug development professionals to determine optimal experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration range for a new, uncharacterized inhibitor?

A1: For a novel compound, it is best to start with a broad concentration range to identify the active window. A common strategy is to perform a wide-range, logarithmic dilution series. For example, you could test concentrations from 10 nM to 100 µM (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This initial screen helps to quickly identify the concentration decade where the biological activity occurs, which can then be explored with a more narrow, refined dose-response curve.

Q2: What is the importance of performing a cytotoxicity assay in parallel with my primary functional assay?

A2: It is critical to run a cytotoxicity assay concurrently to ensure that the observed effects in your primary assay are due to the specific inhibitory action of the compound and not simply a result of cell death. An ideal inhibitor will show a potent effect in the functional assay at concentrations where cell viability remains high (typically >90%). This distinguishes targeted pharmacological effects from non-specific toxic effects.

Q3: What are the key differences between IC50, EC50, and Ki?

A3: These are distinct but related terms:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%. It is an operational value that can be influenced by experimental conditions (e.g., substrate concentration).

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and maximum after a specified exposure time. It is used for both agonists and antagonists.

  • Ki (Inhibition Constant): An intrinsic measure of the binding affinity of an inhibitor to its target. Unlike the IC50, the Ki is a thermodynamic constant that is not dependent on substrate concentration. It is often considered a more absolute measure of inhibitor potency.

Q4: What are common sources of variability in cell-based assays, and how can I minimize them?

A4: Common sources of variability include:

  • Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all experiments.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous and use calibrated pipettes.

  • Edge Effects: Wells on the perimeter of a microplate can be subject to evaporation, leading to altered concentrations and cell stress. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media.

  • Compound Precipitation: Poor solubility of the test compound can lead to inaccurate concentrations. Always check for precipitate after dilution and consider using a lower concentration of solvent (like DMSO).

Troubleshooting Guide

Problem: I am not observing a dose-dependent effect with my inhibitor.

  • Possible Cause 1: Incorrect Concentration Range. The concentrations tested may be too high (saturating the effect) or too low (below the threshold of activity).

    • Solution: Test a much broader range of concentrations, spanning several orders of magnitude (e.g., 1 nM to 100 µM).

  • Possible Cause 2: Compound Instability or Insolubility. The inhibitor may be degrading in the culture medium or precipitating out of solution.

    • Solution: Prepare fresh dilutions for each experiment. Visually inspect the highest concentration wells for any signs of precipitation. If solubility is an issue, you may need to adjust the formulation or the final solvent concentration.

  • Possible Cause 3: Assay Insensitivity. The assay readout may not be sensitive enough to detect subtle changes.

    • Solution: Validate your assay with a known positive control inhibitor to ensure it is performing as expected. Optimize assay parameters such as incubation time or reagent concentrations.

Problem: I am observing significant cell death at all tested concentrations.

  • Possible Cause 1: High Compound Cytotoxicity. The inhibitor may be generally toxic to the cells, even at low concentrations.

    • Solution: Perform a cytotoxicity assay (e.g., CellTiter-Glo®, MTT) using a wide concentration range to determine the precise cytotoxic threshold. Your functional assays must be conducted at concentrations below this threshold.

  • Possible Cause 2: High Solvent Concentration. The vehicle (e.g., DMSO) used to dissolve the compound may be causing toxicity.

    • Solution: Ensure the final concentration of the solvent in all wells (including controls) is consistent and non-toxic, typically ≤0.5% for DMSO. Run a "vehicle-only" control to assess the impact of the solvent on cell viability.

Problem: My results show high variability between replicate wells.

  • Possible Cause 1: Inaccurate Pipetting. Small errors in pipetting can lead to large differences in cell numbers or compound concentrations.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.

  • Possible Cause 2: "Edge Effect" in Microplates. Wells on the edges of the plate are prone to evaporation, which can concentrate media components and the test compound.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.

Data Presentation

Quantitative data from dose-response experiments should be organized to clearly display the relationship between inhibitor concentration, the biological response, and cell viability.

Inhibitor Conc.Assay Signal (Relative Luminescence Units)% InhibitionCell Viability (%)
Vehicle (0 µM)150,0000100
0.01 µM145,5003102
0.1 µM127,5001599
1 µM78,0004898
10 µM22,5008595
100 µM15,0009065

Experimental Protocols

Protocol: Determining Inhibitor IC50 using a Luminescent Cell-Based Assay

This protocol provides a general method for assessing the potency of an inhibitor.

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 10,000 cells/well) in the appropriate culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well, white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Dilution:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

    • Further dilute each of these intermediate DMSO stocks 1:100 into culture medium to create 2X working solutions. The final DMSO concentration in the well should not exceed 0.5%.

  • Cell Treatment:

    • Carefully remove the culture medium from the cell plate.

    • Add 100 µL of the 2X inhibitor working solutions to the corresponding wells. Include "vehicle-only" controls (medium with 0.5% DMSO) and "no-cell" controls (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Signal Detection:

    • Equilibrate the plate and the luminescent assay reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add the luminescent reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no-cell" control wells from all other measurements.

    • Normalize the data by setting the average signal from the "vehicle-only" control wells as 0% inhibition and the signal from a positive control (or the lowest observed signal) as 100% inhibition.

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition cluster_analysis Analysis prep_cells Cell Culture & Seeding treatment Cell Treatment with Inhibitor Concentrations prep_cells->treatment prep_compound Compound Stock & Serial Dilution prep_compound->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation primary_assay Primary Assay Readout (e.g., Luminescence) incubation->primary_assay cyto_assay Cytotoxicity Assay (e.g., CellTiter-Glo) incubation->cyto_assay analysis Data Normalization & Curve Fitting primary_assay->analysis cyto_assay->analysis ic50 Determine IC50 & Cytotoxicity Threshold analysis->ic50 G Ligand Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor KinaseA Kinase A (e.g., PI3K) Receptor->KinaseA P Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->Receptor Inhibition KinaseB Kinase B (e.g., Akt) KinaseA->KinaseB P TF Transcription Factor (e.g., NF-κB) KinaseB->TF P Response Cellular Response (Proliferation, Survival) TF->Response

Troubleshooting In Vivo Experiments with Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "FR-190809" is not publicly available. The following technical support center provides a generalized troubleshooting guide for in vivo experiments with a hypothetical novel compound, addressing common challenges researchers may encounter. The data and protocols presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity or adverse effects in our animal models. What are the potential causes and how can we troubleshoot this?

A1: Unexpected toxicity is a common challenge in in vivo studies with novel compounds. Several factors could be contributing to this issue:

  • Compound-Related:

    • Dose: The administered dose may be too high. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD).

    • Formulation: The vehicle used to dissolve or suspend the compound may have its own toxicity. Always include a vehicle-only control group. Poor solubility can also lead to precipitation and localized toxicity.

    • Metabolites: Toxic metabolites may be formed in vivo.

  • Administration-Related:

    • Route of Administration: The chosen route (e.g., intravenous, oral, intraperitoneal) can significantly impact toxicity.

    • Speed of Injection: For intravenous administration, a rapid injection can lead to acute toxicity.

  • Animal-Related:

    • Species and Strain: Different species and strains of animals can have varying sensitivities to a compound.

    • Health Status: Underlying health issues in the animals can exacerbate toxic effects.

Troubleshooting Steps:

  • Review Dosing and Formulation: Re-evaluate the dose levels based on any available in vitro cytotoxicity data. Assess the stability and solubility of your formulation.

  • Include Control Groups: Ensure your experiment includes a vehicle-only control group and, if possible, a positive control with a compound of a similar class.

  • Monitor Animals Closely: Implement a comprehensive monitoring plan to observe for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Histopathology: Conduct histopathological analysis of major organs to identify any signs of tissue damage.

Q2: Our compound is not showing the expected efficacy in vivo, despite promising in vitro results. What could be the reasons?

A2: A discrepancy between in vitro and in vivo efficacy is a frequent hurdle in drug development. Potential reasons include:

  • Pharmacokinetics (PK):

    • Poor Bioavailability: The compound may not be well absorbed into the bloodstream after administration.

    • Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body, not reaching therapeutic concentrations at the target site.

    • Poor Tissue Distribution: The compound may not be effectively reaching the target tissue or organ.

  • Pharmacodynamics (PD):

    • Target Engagement: The compound may not be binding to its intended target in the complex in vivo environment.

    • Off-Target Effects: The compound could be interacting with other molecules, leading to a different biological response than observed in vitro.

  • Experimental Model:

    • The chosen animal model may not accurately recapitulate the human disease or condition.

Troubleshooting Workflow:

G start Lack of In Vivo Efficacy pk_pd Conduct PK/PD Studies start->pk_pd bioavailability Assess Bioavailability & Metabolism pk_pd->bioavailability Low Exposure? target_engagement Confirm Target Engagement pk_pd->target_engagement Sufficient Exposure? formulation Optimize Formulation bioavailability->formulation model_review Review Animal Model target_engagement->model_review new_model Consider Alternative Model model_review->new_model dose_schedule Adjust Dose/Schedule formulation->dose_schedule outcome Improved Efficacy dose_schedule->outcome new_model->outcome

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Troubleshooting Guides

Guide 1: Formulation and Administration Issues
Problem Potential Cause Recommended Solution
Precipitation of compound upon injection Poor solubility of the compound in the chosen vehicle.Screen a panel of biocompatible solvents and surfactants. Consider using co-solvents or preparing a nanosuspension.
Local irritation or inflammation at the injection site The vehicle or the compound itself is an irritant. The pH or osmolality of the formulation is not physiological.Test the vehicle alone for irritancy. Adjust the pH of the formulation to be near neutral (pH 7.0-7.4). Adjust osmolality to be isotonic.
Variable drug exposure between animals Inaccurate dosing due to improper technique. Instability of the formulation.Ensure proper training on administration techniques. Prepare the formulation fresh before each use and verify its concentration.
Guide 2: Pharmacokinetic Challenges
Parameter Potential Issue Troubleshooting Action
Low Cmax (Peak Concentration) Poor absorption or rapid distribution.Consider a different route of administration. Modify the formulation to enhance absorption.
Short Half-life (t½) Rapid metabolism or clearance.Investigate potential metabolic pathways. Consider co-administration with an inhibitor of relevant metabolic enzymes (for research purposes).
High Volume of Distribution (Vd) Extensive binding to plasma proteins or sequestration in tissues.Measure plasma protein binding. Assess compound concentration in target vs. non-target tissues.

Hypothetical Pharmacokinetic Data in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
IV28500.11200100
PO101501.090015
IP54000.5100083

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats).

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer the compound via the intended clinical route once daily for 5-7 days.

  • Monitoring: Record body weight, food and water intake, and clinical signs of toxicity daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% weight loss, mortality, or severe clinical signs).

  • Analysis: At the end of the study, collect blood for clinical chemistry and major organs for histopathology.

Protocol 2: In Vivo Efficacy Study Workflow

Caption: General workflow for an in vivo efficacy study.

Signaling Pathway

Hypothetical Target Pathway: TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is involved in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. A novel inhibitor might target this pathway.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII ReceptorI Type I Receptor ReceptorII->ReceptorI recruits & phosphorylates SMAD23 p-SMAD2/3 ReceptorI->SMAD23 phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Simplified TGF-β signaling pathway.

Technical Support Center: Overcoming FR900359 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of FR900359, a potent inhibitor of Gq/11 proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of FR900359?

FR900359 is a cyclic depsipeptide that selectively inhibits the Gα subunits of the Gq/11 family of heterotrimeric G proteins.[1][2][3] It functions by stabilizing the GDP-bound inactive state of Gαq/11, thereby preventing its activation by G protein-coupled receptors (GPCRs).[4]

Q2: What are the potential off-target effects of FR900359?

While FR900359 is known to be a highly specific inhibitor of Gq/11, a primary concern in any pharmacological study is to confirm that the observed cellular effects are indeed a direct result of Gq/11 inhibition and not due to unintended interactions with other cellular proteins.[1][2][3] Some studies have raised questions about whether related compounds might inhibit other G protein subtypes or Gβγ-mediated signaling, though evidence for FR900359 points towards high specificity for Gq/11.[1]

Q3: How can I be certain that the effects I observe are due to Gq/11 inhibition?

The most rigorous method to confirm on-target effects of FR900359 is to use a "rescue" experiment with an inhibitor-resistant Gαq mutant.[1][2][3] Researchers have developed a Gαq variant that is insensitive to FR900359 but retains its normal signaling function.[1][2][3] By expressing this mutant in cells lacking endogenous Gαq/11, you can determine if the cellular response to your stimulus in the presence of FR900359 is abolished (indicating an on-target effect) or persists (suggesting an off-target effect).

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results after FR900359 treatment.
  • Possible Cause: This could be due to off-target effects, issues with experimental setup, or cell-type specific responses.

  • Troubleshooting Steps:

    • Confirm On-Target Action: The gold standard is to utilize an FR900359-resistant Gαq mutant.[1][2][3] If the biological effect of FR900359 is lost in cells expressing the resistant mutant, the effect is on-target.

    • Titrate FR900359 Concentration: Perform a dose-response curve to determine the optimal concentration of FR900359 for your specific cell type and assay. This helps to minimize the potential for off-target effects at higher concentrations.

    • Use a Positive Control: Ensure your experimental system is responsive to a known Gq/11-coupled receptor agonist.

    • Consider Alternative Inhibitors: YM-254890 is another potent and selective Gq/11 inhibitor that can be used to corroborate findings with FR900359.[1][2][3]

Issue 2: Difficulty in distinguishing Gq/11-mediated signaling from other pathways.
  • Possible Cause: Many cellular processes are regulated by the interplay of multiple G protein signaling pathways (e.g., Gs, Gi/o).[1]

  • Troubleshooting Steps:

    • Employ Orthogonal Inhibition: In addition to FR900359 for Gq/11, use specific inhibitors for other pathways (e.g., pertussis toxin for Gi/o) to dissect the contribution of each.

    • Utilize Biosensors: Employ genetically encoded biosensors, such as ONE-GO biosensors, to directly measure the activation of specific Gα subunits in real-time.[5]

    • Knockout/Knockdown Approaches: Use techniques like CRISPR-Cas9 or siRNA to deplete specific G protein subunits to understand their role in the signaling cascade.

Data Presentation

Table 1: Potency of FR900359 on Wild-Type and Resistant Gαq Mutants

Gαq VariantAgonist (Carbachol) EC50FR900359 IC50YM-254890 IC50
Wild-Type Gαq~1 µM~1 nM~10 nM
FR/YM-Resistant Gαq~1 µM> 1 µM (inactive)> 1 µM (inactive)

This table summarizes typical concentration-response data. Actual values may vary depending on the specific cell line and assay conditions.[1]

Experimental Protocols

Protocol: Validating On-Target Effects of FR900359 using a Resistant Gαq Mutant

This protocol outlines the key steps to differentiate on-target from off-target effects of FR900359.

  • Cell Line Preparation:

    • Use CRISPR-Cas9 to generate a cell line (e.g., HEK293) with knockout of endogenous Gαq and Gα11 (HEK-ΔGq/11).[1][3]

  • Transfection:

    • Transiently transfect the HEK-ΔGq/11 cells with plasmids encoding either wild-type Gαq or the FR900359-resistant Gαq mutant.[1]

  • Cell Stimulation and Inhibition:

    • Pre-incubate the transfected cells with varying concentrations of FR900359 or vehicle control.

    • Stimulate the cells with a known Gq/11-coupled receptor agonist (e.g., carbachol for muscarinic receptors).

  • Downstream Signal Measurement:

    • Measure a downstream signaling event indicative of Gq/11 activation. A common method is to measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) and a fluorescence plate reader or microscope.

  • Data Analysis:

    • Compare the inhibitory effect of FR900359 on the agonist-induced response in cells expressing wild-type Gαq versus the resistant Gαq mutant. A loss of inhibition in the resistant mutant-expressing cells confirms an on-target effect.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gq/11 (αβγ) GPCR->G_protein Activates PLC PLCβ G_protein->PLC Activates α subunit PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum ER->IP3R Ca2 Ca²⁺ IP3R->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Agonist Agonist Agonist->GPCR Activates FR190809 FR900359 FR190809->G_protein Inhibits GDP dissociation

Caption: Gq/11 signaling pathway and the inhibitory action of FR900359.

Troubleshooting_Workflow Start Unexpected Result with FR900359 Check_On_Target Is the effect on-target? Start->Check_On_Target Resistant_Mutant_Exp Perform rescue experiment with FR-resistant Gαq mutant Check_On_Target->Resistant_Mutant_Exp Yes Optimize_Conc Optimize FR900359 Concentration Check_On_Target->Optimize_Conc No Effect_Lost Effect is lost? Resistant_Mutant_Exp->Effect_Lost On_Target Conclusion: Effect is On-Target Effect_Lost->On_Target Yes Off_Target Conclusion: Effect is Off-Target Effect_Lost->Off_Target No Review_Protocol Review Experimental Protocol & Controls Optimize_Conc->Review_Protocol

References

Technical Support Center: Improving the Bioavailability of FR-190809

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of FR-190809.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low and variable exposure. What could be the primary cause?

A1: Low and variable in vivo exposure of this compound is likely attributable to its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is limited by its dissolution rate. Factors such as formulation, particle size, and crystalline structure can significantly impact its in vivo performance.

Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?

A2: A systematic approach is recommended. Start with basic characterization of the drug substance, including its solubility in various media and its solid-state properties. Subsequently, explore formulation strategies such as particle size reduction, amorphization, or the use of solubility-enhancing excipients.[1][2][3][4]

Q3: Are there specific formulation technologies that are particularly effective for poorly soluble compounds like this compound?

A3: Yes, several advanced formulation technologies can enhance the bioavailability of poorly soluble drugs. These include solid dispersions, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SNEDDS), and particle size reduction techniques like micronization and nanosuspension.[2][4][5] The choice of technology will depend on the specific physicochemical properties of this compound.

Q4: How can I assess the effectiveness of a bioavailability enhancement strategy in vitro before moving to in vivo studies?

A4: In vitro dissolution testing is a critical first step. Using biorelevant dissolution media (e.g., FaSSIF and FeSSIF) that mimic the composition of intestinal fluids can provide more predictive insights into in vivo performance than traditional buffer systems. Solubility and dissolution rate are key parameters to measure.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Root Cause: The hydrophobic nature and likely crystalline structure of this compound limit its interaction with water molecules, resulting in a low dissolution rate.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2]

    • Action: Employ micronization or nanomilling techniques.

  • Amorphous Solid Dispersions: Converting the crystalline form to a higher-energy amorphous state can significantly improve solubility and dissolution.[2]

    • Action: Prepare solid dispersions of this compound with a hydrophilic polymer.

  • Complexation: Encapsulating the drug molecule within a larger, more soluble molecule can enhance its apparent solubility.

    • Action: Investigate the use of cyclodextrins to form inclusion complexes.

Issue 2: High Variability in Pharmacokinetic (PK) Data

Root Cause: Variability in PK data for orally administered, poorly soluble drugs is often linked to physiological variables in the gastrointestinal tract, such as pH, food effects, and gastric emptying time, which have a more pronounced impact on drugs with dissolution-rate-limited absorption.

Troubleshooting Steps:

  • Lipid-Based Formulations: Formulations like SNEDDS can reduce the impact of physiological variables by presenting the drug in a solubilized state.

    • Action: Develop and screen various SNEDDS formulations for their ability to self-emulsify and maintain this compound in a solubilized state upon dilution.

  • Controlled Release Formulations: An extended-release formulation can sometimes provide more consistent absorption.

    • Action: Explore the development of an extended-release formulation to potentially reduce peak-to-trough fluctuations.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a suitable hydrophilic polymer (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve both this compound and the polymer in the organic solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Grind the dried film and pass it through a sieve to obtain a fine powder.

    • Characterize the solid dispersion for drug content, amorphous nature (via XRD or DSC), and dissolution performance.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SNEDDS) for this compound
  • Materials: this compound, a lipid (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

    • Prepare several SNEDDS formulations by mixing the selected excipients in the ratios identified from the phase diagram.

    • Dissolve this compound in the prepared SNEDDS formulations with gentle heating and stirring until a clear solution is obtained.

    • Evaluate the formulations for self-emulsification time, droplet size upon dilution, and robustness to dilution.

Data Presentation

Table 1: In Vitro Dissolution of this compound from Various Formulations

FormulationDrug Loading (%)Cumulative Drug Release at 60 min (%) in FaSSIF
Unprocessed this compound1008.2 ± 2.1
Micronized this compound10025.6 ± 4.5
Solid Dispersion (1:3 drug-to-PVP K30 ratio)2578.9 ± 6.3
SNEDDS Formulation1095.4 ± 3.8

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unprocessed this compound (in 0.5% CMC)1015.3 ± 5.84.098.7 ± 35.2100
Solid Dispersion (in water)1062.1 ± 12.41.5412.5 ± 89.1418
SNEDDS Formulation (in water)1095.8 ± 18.71.0625.4 ± 110.6634

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vitro Screening cluster_3 In Vivo Evaluation start Start: Low Bioavailability of this compound solubility Determine Solubility (Aqueous & Organic) start->solubility solid_state Solid-State Analysis (XRD, DSC) solubility->solid_state ps_reduction Particle Size Reduction (Micronization/Nanosuspension) solid_state->ps_reduction Select Strategies solid_dispersion Solid Dispersion (with Polymers) solid_state->solid_dispersion Select Strategies lipid_formulation Lipid-Based Formulation (SNEDDS) solid_state->lipid_formulation Select Strategies dissolution In Vitro Dissolution Testing (Biorelevant Media) ps_reduction->dissolution solid_dispersion->dissolution lipid_formulation->dissolution characterization Physicochemical Characterization dissolution->characterization pk_study Pharmacokinetic Study in Animal Model characterization->pk_study Downselect Candidates data_analysis Data Analysis & Selection of Lead Formulation pk_study->data_analysis

Caption: Workflow for improving the bioavailability of this compound.

signaling_pathway FR190809 This compound Receptor Target Receptor FR190809->Receptor inhibits KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

References

FR-190809 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR-190809.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally efficacious inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical process in cellular cholesterol homeostasis. By inhibiting ACAT, this compound prevents the formation of cholesteryl esters, which can lead to a reduction in foam cell formation.

Q2: What are the known isoforms of ACAT, and does this compound show selectivity?

In mammals, there are two known isoforms of ACAT: ACAT1 and ACAT2.[2] ACAT1 is found ubiquitously in various tissues, including macrophages, adrenal glands, and kidneys, while ACAT2 is primarily expressed in the liver and intestines.[2] The available literature on this compound does not specify its selectivity for ACAT1 versus ACAT2. Researchers should, therefore, consider the potential for pan-ACAT inhibition in their experimental design and interpretation of results.

Q3: What is the reported potency of this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of 45 nM for ACAT inhibition.[1] In a cell-based assay, it has been shown to inhibit foam cell formation with an IC50 of 215 nM.[1]

Q4: How should I prepare a stock solution of this compound?

This compound is a chemical compound that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and then further diluted in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the experimental setup is low (typically less than 0.1%) to avoid solvent-induced artifacts.

Q5: What is the recommended storage condition for this compound?

This compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Inconsistent or Lower-than-Expected Inhibitory Activity
Potential Cause Troubleshooting Solution
Compound Precipitation This compound may have limited solubility in aqueous buffers. Visually inspect your final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh dilution from the DMSO stock immediately before use. You can also try vortexing the solution to ensure it is fully dissolved.
Incorrect Compound Concentration Verify the calculations used to prepare your stock and working solutions. If possible, confirm the concentration of your stock solution using an analytical method like HPLC.
Compound Degradation Ensure that the compound has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working dilutions for each experiment.
Cell Culture Variability Ensure that the cells used in your assay are healthy and in the logarithmic growth phase. Passage number can affect cellular responses, so use cells within a consistent and low passage range.
Assay Conditions Optimize the incubation time with this compound. The inhibitory effect may be time-dependent. Also, ensure that other assay components (e.g., substrates, co-factors) are not limiting.
High Background or Off-Target Effects
Potential Cause Troubleshooting Solution
High DMSO Concentration Ensure the final concentration of DMSO in your assay is below 0.1%. High concentrations of DMSO can have independent biological effects on cells. Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the impact of the solvent.
Cellular Toxicity At high concentrations, this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to determine the concentration range at which this compound is not toxic to your cells.
Non-Specific Binding In biochemical assays, non-specific binding of the compound to assay components can occur. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific interactions.

Experimental Protocols & Methodologies

General Protocol for In Vitro ACAT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on ACAT in a cell-free system.

Materials:

  • This compound

  • DMSO

  • ACAT enzyme source (e.g., microsomal fraction from cells or tissues expressing ACAT)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT)

  • [14C]-Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Unlabeled oleoyl-CoA

  • Cholesterol

  • Thin Layer Chromatography (TLC) plate

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.

  • Prepare substrate mix: Prepare a substrate mix containing [14C]-Oleoyl-CoA, unlabeled oleoyl-CoA, and cholesterol in the assay buffer. The final concentrations should be optimized for your specific enzyme source.

  • Enzyme reaction: In a microcentrifuge tube, add the ACAT enzyme preparation to the assay buffer.

  • Initiate the reaction: Add the this compound dilution or vehicle (DMSO) to the enzyme preparation and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Start the reaction: Add the substrate mix to initiate the reaction. Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol and heptane).

  • Extract lipids: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the cholesteryl esters.

  • Analyze by TLC: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid).

  • Quantify results: Visualize the cholesteryl ester spots (e.g., using a phosphorimager) and scrape the corresponding silica gel into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

FR190809_Mechanism_of_Action cluster_cell Cell Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesteryl Ester (Lipid Droplet Storage) ACAT->CholesterylEster Esterification FR190809 This compound FR190809->ACAT Inhibition Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Stock Prepare this compound Stock (DMSO) Working Prepare Working Solutions Stock->Working Assay Perform Assay (e.g., ACAT inhibition) Working->Assay Data Data Acquisition Assay->Data Expected Results as Expected? Data->Expected Inconsistent Inconsistent Results Expected->Inconsistent No Good Proceed with Analysis Expected->Good Yes Troubleshoot Troubleshoot: - Solubility - Concentration - Stability - Cell Health Inconsistent->Troubleshoot

References

Technical Support Center: Addressing Compound FR-190809 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in addressing challenges related to the toxicity of the novel compound FR-190809 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a novel investigational compound. While its precise mechanism is under active investigation, initial studies suggest it may induce cell cycle arrest and apoptosis in rapidly dividing cells.[1][2][3] Its cytotoxic effects appear to be more pronounced in tumor cell lines compared to non-tumorigenic cell lines.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended for most cancer cell lines.[4][5] Determining the optimal concentration will require a dose-response experiment to calculate the IC50 value for your specific cell line.

Q3: What is the recommended incubation time for assessing the toxicity of this compound?

A3: The incubation time can vary depending on the cell line and the endpoint being measured.[6][7] A time-course experiment is recommended, with typical time points being 24, 48, and 72 hours.[6][7] Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer times are often necessary to detect significant apoptosis or changes in cell viability.

Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?

A4: To distinguish between apoptosis and necrosis, you can use assays such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V will stain apoptotic cells, while PI will stain necrotic cells. Additionally, morphological changes like cell shrinkage and membrane blebbing are indicative of apoptosis.

Q5: Does this compound affect the cell cycle?

A5: Yes, preliminary data suggests that this compound can induce cell cycle arrest.[1][8] To investigate this, you can perform cell cycle analysis using propidium iodide staining and flow cytometry. This will allow you to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guides

Problem: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers. Calibrate your pipettes regularly.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect your treatment media for any precipitate. If observed, prepare a fresh stock solution and consider using a lower top concentration or a different solvent.

Problem: No significant cell death observed at expected concentrations.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Increase the concentration range and/or the incubation time.[6] Consider using a different, more sensitive cell line as a positive control.

  • Possible Cause: The compound has degraded.

    • Solution: Prepare a fresh stock solution of this compound. Store the stock solution at the recommended temperature and protect it from light.

  • Possible Cause: Incorrect assay method for detecting the mode of cell death.

    • Solution: If this compound primarily induces cell cycle arrest without immediate cytotoxicity, a viability assay like MTT may not show a strong effect at early time points.[9] Consider using an assay that measures cell proliferation, such as a BrdU incorporation assay, or perform cell cycle analysis.[8]

Problem: High background in the cytotoxicity assay.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check your cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques and periodically test your cultures for mycoplasma.

  • Possible Cause: Reagent issues.

    • Solution: Ensure all assay reagents are within their expiration dates and have been stored correctly. Include a "reagent blank" control (media and assay reagents without cells) to measure background signal.[10]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72 hours of Treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8 ± 2.1
A549Lung Carcinoma22.5 ± 3.4
HT29Colorectal Adenocarcinoma10.2 ± 1.5
HepG2Hepatocellular Carcinoma18.9 ± 2.8
PC-3Prostate Cancer25.1 ± 4.0

Note: These are example values and may not be representative of actual experimental data.

Table 2: Expected Outcomes of Different Toxicity and Cell Health Assays.

AssayPrincipleExpected Outcome with this compound
MTT/XTT Assay Measures metabolic activity of viable cells.[11]Decreased signal with increasing concentration and time.
LDH Release Assay Measures lactate dehydrogenase released from cells with damaged membranes (necrosis).[12]Potential for increased signal, depending on the extent of necrosis.
Annexin V/PI Staining Differentiates between live, apoptotic, and necrotic cells.Increased Annexin V positive cells.
Caspase-3/7 Assay Measures the activity of executioner caspases in apoptosis.Increased signal indicating apoptosis induction.
Cell Cycle Analysis (PI Staining) Quantifies DNA content to determine cell cycle phase.[8]Arrest in a specific phase of the cell cycle (e.g., G2/M).

Experimental Protocols

1. MTT Cytotoxicity Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Annexin V-FITC/PI Apoptosis Assay

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Visualizations

FR190809_Signaling_Pathway cluster_cell Cell FR190809 This compound Receptor Unknown Receptor FR190809->Receptor CellMembrane SignalCascade Signaling Cascade Receptor->SignalCascade p53 p53 Activation SignalCascade->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Cdk CDK Inhibition p21->Cdk Mitochondria Mitochondria Bax->Mitochondria CellCycleArrest G2/M Arrest Cdk->CellCycleArrest Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Cytotoxicity_Workflow Start Start: Cell Seeding (96-well plate) Treatment Treat with this compound (Dose-response) Start->Treatment Incubation Incubate (24, 48, 72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay DataCollection Measure Absorbance/ Fluorescence Assay->DataCollection Analysis Data Analysis: Calculate % Viability & IC50 DataCollection->Analysis End End: Report Results Analysis->End

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Tree Problem High Variability in Results? CheckSeeding Check Cell Seeding Protocol Problem->CheckSeeding Yes CheckPlates Use Inner Wells Only Problem->CheckPlates Yes CheckCompound Check for Compound Precipitation Problem->CheckCompound Yes Solution1 Standardize Seeding CheckSeeding->Solution1 Solution2 Avoid Edge Effects CheckPlates->Solution2 Solution3 Prepare Fresh Stock CheckCompound->Solution3

Caption: Troubleshooting decision tree for high variability in cytotoxicity assay results.

References

Technical Support Center: Refining FR-190809 Delivery Methods in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific delivery methods for FR-190809 in animal studies is limited. This guide is based on established best practices for the formulation and administration of poorly water-soluble, lipophilic compounds. Researchers should conduct appropriate formulation screening and pilot studies to determine the optimal delivery method for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound for in vivo studies?

Based on its chemical structure, this compound is likely a poorly water-soluble and lipophilic compound. The primary challenges for in vivo delivery include:

  • Low Aqueous Solubility: Difficulty in preparing simple aqueous formulations for parenteral administration, leading to potential precipitation upon injection.

  • Poor Oral Bioavailability: Inefficient absorption from the gastrointestinal tract if administered orally without an enabling formulation.

  • Vehicle-Related Toxicity: The need for organic co-solvents or surfactants to solubilize the compound, which can have their own toxicities and pharmacological effects.[1][2][3]

  • Inconsistent Exposure: Variability in drug absorption and exposure between animals due to formulation instability or physiological differences.

Q2: What are the initial steps to consider when selecting a vehicle for this compound?

The initial steps involve understanding the compound's physicochemical properties and the goals of the animal study.[4] A systematic approach is recommended:

  • Determine the required dose and route of administration. This will be dictated by the experimental design (e.g., pharmacokinetic vs. pharmacodynamic study).

  • Assess the solubility of this compound in a panel of common nonclinical vehicles. This will help identify promising solvents and co-solvents.

  • Consider the tolerability of the potential vehicles in the chosen animal species and for the intended duration of the study. [3]

  • Evaluate the stability of the compound in the selected vehicle.

Q3: Which administration routes are most suitable for a lipophilic compound like this compound?

The choice of administration route depends on the desired pharmacokinetic profile and the nature of the study.

  • Intravenous (IV) Administration: Provides immediate and complete bioavailability, bypassing absorption limitations. However, it requires a well-solubilized, non-precipitating formulation.

  • Intraperitoneal (IP) Injection: A common route in rodents, offering a larger surface area for absorption compared to subcutaneous injection. However, it can lead to variability in absorption and potential for local irritation.[5]

  • Subcutaneous (SC) Injection: Can provide a slower, more sustained release profile, which may be desirable for some studies. Formulation considerations are critical to ensure absorption and avoid local tissue reactions.

  • Oral Gavage (PO): Likely to result in low and variable bioavailability without an enabling formulation due to poor solubility. Lipid-based formulations can significantly enhance oral absorption of lipophilic drugs.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon dilution or injection The compound's solubility limit is exceeded in the formulation or upon contact with physiological fluids.- Increase the proportion of co-solvent or surfactant in the vehicle. - Consider a different solubilization strategy, such as using cyclodextrins or creating a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS).[6] - For IV administration, slow down the infusion rate.
High inter-animal variability in plasma concentrations - Inconsistent administration technique. - Formulation instability (e.g., phase separation). - Differences in animal physiology affecting drug absorption.- Ensure all personnel are thoroughly trained and consistent in the administration procedure. - Visually inspect the formulation for homogeneity before each dose. - For oral administration, consider the effect of food and fasting on the absorption from your chosen formulation.
Adverse events in animals (e.g., lethargy, irritation at the injection site) - The vehicle itself may be causing toxicity.[1][3] - The formulation may be hypertonic or have a non-physiological pH. - The compound may have inherent toxicity at the administered dose.- Run a vehicle-only control group to assess the effects of the formulation components. - Reduce the concentration of potentially toxic excipients (e.g., DMSO, high concentrations of surfactants). - Measure and adjust the pH and osmolality of the formulation to be closer to physiological levels. - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).
Low or no detectable systemic exposure after oral administration Poor aqueous solubility and/or dissolution rate in the gastrointestinal tract is limiting absorption.- Employ a bioavailability-enhancing formulation strategy such as: - Lipid-based formulations (oils, SEDDS).[7][8] - Amorphous solid dispersions. - Particle size reduction (micronization or nanocrystals).[6][9]

Quantitative Data Summary

The following tables provide general guidance on commonly used vehicles for poorly soluble compounds and recommended administration volumes for rodents.

Table 1: Common Vehicle Components for Lipophilic Compounds

Vehicle Component Class Properties & Considerations Common Concentration Range
Polyethylene glycol (PEG) 300/400Co-solventWater-miscible, can solubilize a wide range of compounds. Can cause hemolysis at high concentrations with rapid IV injection.10-60% in aqueous solutions
Propylene glycol (PG)Co-solventSimilar to PEG, but can be more irritating.10-50% in aqueous solutions
Dimethyl sulfoxide (DMSO)Co-solventA strong solvent, but can have its own pharmacological effects and may cause local irritation.[2][3]< 10% for in vivo use is generally recommended
EthanolCo-solventCan be used in combination with other solvents. May cause CNS effects.5-20% in aqueous solutions
Tween® 80 (Polysorbate 80)SurfactantForms micelles to solubilize lipophilic compounds. Can cause hypersensitivity reactions in some species.1-10% in aqueous solutions
Cremophor® ELSurfactantA potent solubilizer, but has been associated with significant toxicity and hypersensitivity.[1]Use with caution, typically < 5%
Solutol® HS 15SurfactantA less toxic alternative to Cremophor® EL.1-15% in aqueous solutions
Cyclodextrins (e.g., HP-β-CD)Complexing AgentForms inclusion complexes to enhance solubility. Generally well-tolerated.[2][6]10-40% in aqueous solutions
Corn oil, Sesame oilLipid VehicleSuitable for oral, SC, or IM administration of highly lipophilic compounds.As needed for solubilization

Table 2: Recommended Maximum Injection Volumes in Rodents[10][11]

Route Mouse (25 g) Rat (250 g)
Intravenous (IV)0.2 mL1.0 mL
Intraperitoneal (IP)1.0 mL5.0 mL
Subcutaneous (SC)0.5 mL per site2.0 mL per site
Intramuscular (IM)0.05 mL per site0.2 mL per site
Oral Gavage (PO)0.5 mL2.5 mL

Experimental Protocols

Protocol 1: Screening for a Suitable Parenteral Formulation
  • Objective: To identify a vehicle that can solubilize this compound at the desired concentration and remains physically stable.

  • Materials: this compound, a panel of vehicles (e.g., Saline, 5% Dextrose, PEG 400, Propylene Glycol, Tween 80, HP-β-CD, DMSO), sterile vials, vortex mixer, water bath.

  • Methodology:

    • Prepare stock solutions of each vehicle component (e.g., 20% Tween 80 in saline, 40% HP-β-CD in water).

    • Accurately weigh this compound into separate vials.

    • Add a small volume of a primary solvent (e.g., DMSO or PEG 400) to create a concentrated stock solution.

    • In separate vials, prepare a range of vehicle combinations by mixing the stock solutions.

    • Slowly add the this compound stock solution to each vehicle combination while vortexing to reach the target final concentration.

    • Visually inspect each formulation for clarity, precipitation, or phase separation immediately after preparation and after 24 hours at room temperature and 4°C.

    • Successful formulations (clear and stable) can be selected for pilot in vivo tolerability studies.

Protocol 2: Pilot In Vivo Tolerability and Pharmacokinetic Study
  • Objective: To assess the in vivo tolerability and determine the pharmacokinetic profile of this compound in a promising formulation.

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Groups:

    • Group 1: Vehicle control (administered via the chosen route).

    • Group 2: this compound in the selected formulation (e.g., 10 mg/kg).

  • Methodology:

    • Acclimate animals for at least 3 days before the study.

    • Administer the vehicle or this compound formulation via the chosen route (e.g., IV bolus via the lateral tail vein).

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Observe animals for any clinical signs of toxicity or adverse reactions throughout the study.

    • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening stability Stability Assessment solubility->stability vehicle_selection Vehicle Selection stability->vehicle_selection formulation_prep Formulation Preparation vehicle_selection->formulation_prep tolerability Tolerability Study formulation_prep->tolerability pk_study Pharmacokinetic Study tolerability->pk_study analysis Data Analysis pk_study->analysis

Caption: Workflow for developing an in vivo formulation for this compound.

troubleshooting_pathway start Issue Encountered (e.g., Precipitation) cause1 Is solubility limit exceeded? start->cause1 Formulation Issue cause2 Is vehicle tolerated? start->cause2 Adverse Event solution1a Increase Co-solvent/ Surfactant cause1->solution1a Yes solution1b Change Solubilization Strategy (e.g., Cyclodextrin) cause1->solution1b If still an issue solution2a Run Vehicle-only Control cause2->solution2a Yes solution2b Reduce Concentration of Potentially Toxic Excipients cause2->solution2b If vehicle shows toxicity end Optimized Formulation solution1a->end solution1b->end solution2a->end solution2b->end

Caption: Decision tree for troubleshooting this compound formulation issues.

References

Technical Support Center: Synthesis of FR-190809 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the Gq protein inhibitor FR-190809 and its close structural analogs, such as FR900359 and YM-254890.

Frequently Asked Questions (FAQs)

Q1: What are this compound, FR900359, and YM-254890, and why are they significant?

A1: this compound, FR900359, and YM-254890 are structurally related cyclic depsipeptides isolated from natural sources. They are highly potent and selective inhibitors of the Gq subfamily of G proteins (Gαq, Gα11, Gα14).[1][2][3] These compounds are invaluable pharmacological tools for studying Gq-mediated signaling pathways, which are implicated in a wide range of diseases, including cancer, asthma, and inflammation.[4][5][6] Due to their complex structure, their total synthesis is challenging, limiting their broad availability.[1]

Q2: What is the mechanism of action for these Gq inhibitors?

A2: These cyclic depsipeptides inhibit Gq protein activation by preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[3][7] X-ray crystallography has shown that YM-254890 binds to a hydrophobic cavity on the Gαq subunit, stabilizing the inactive GDP-bound state.[1][7] This prevents the G protein from coupling to its upstream G protein-coupled receptor (GPCR) and activating downstream effectors like phospholipase C-β.

Q3: What are the primary challenges in the total synthesis of these molecules?

A3: The main synthetic hurdles include the stereoselective preparation of several non-proteogenic amino acid building blocks, the formation of multiple ester (depsi) bonds, the macrolactamization (cyclization) of a large, flexible linear precursor, and the late-stage installation of the chemically sensitive N-methyl-dehydroalanine (N-MeDha) moiety.[1]

Q4: Why is the N-MeDha moiety particularly challenging to synthesize?

A4: The N-MeDha residue contains an α,β-unsaturated carbonyl group, which can be susceptible to nucleophilic attack, such as a Michael addition.[7] Attempts to introduce this double bond from an N-MeSer precursor after cyclization often fail due to steric hindrance within the macrocycle. Therefore, its formation is typically planned for the linear precursor stage, which adds complexity to the subsequent cyclization and final deprotection steps.[1]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound analogs, with a focus on the synthetic strategy for YM-254890 and FR900359.

Problem / Observation Potential Cause Suggested Solution
Low yield during macrocyclization (macrolactamization) of the linear precursor. 1. High Concentration: Intermolecular reactions (dimerization, polymerization) are favored at high concentrations. 2. Poor Activation: The carboxylic acid may not be sufficiently activated for efficient intramolecular reaction. 3. Steric Hindrance: The linear precursor may adopt a conformation unfavorable for cyclization.1. High-Dilution Conditions: Perform the cyclization at very low concentrations (e.g., <1 mM) to favor the intramolecular reaction. 2. Choice of Coupling Reagent: Use a highly efficient coupling reagent for macrolactamization, such as HATU or HBTU, in the presence of a non-nucleophilic base like DIPEA. 3. Solvent Choice: Use a polar aprotic solvent like DMF or a mixture of DCM/DMF to ensure good solubility and minimize aggregation.
Failure to form the N-MeDha moiety from an N-MeSer precursor post-cyclization. Steric Hindrance: The macrocyclic structure sterically shields the N-MeSer residue, preventing access for elimination reagents (e.g., Burgess reagent, MsCl/Et3N).Strategy Revision: Introduce the double bond on the linear precursor before the macrocyclization step. This can be achieved by eliminating a protected N-MeSer residue (e.g., Boc-N-MeSer(TBDMS)-OH) to form the N-MeDha unit within a linear depsipeptide fragment.[1]
Side reactions during solid-phase peptide synthesis (SPPS) of the linear precursor. 1. Aggregation: Difficult sequences can aggregate on the resin, leading to incomplete coupling. 2. Diketopiperazine (DKP) Formation: Cleavage of the N-terminal dipeptide from the resin can occur, especially with Proline or other secondary amines in the sequence.1. Use specialized resins/solvents: Employ a low-substitution resin or a resin like TentaGel. Use solvents known to disrupt aggregation, such as DMF or NMP. 2. Protecting Group Strategy: For Fmoc-based synthesis, use a 2-chlorotrityl chloride resin, whose steric bulk inhibits DKP formation. When coupling the second amino acid, use a dipeptide building block to bypass the problematic dipeptide stage on the resin.
Difficulty in purifying the final cyclic depsipeptide. Conformers: The final product can exist as a mixture of slowly interconverting conformers due to the N-methylated amide bonds, leading to broad or multiple peaks in HPLC.[8]Modified Chromatography: Use elevated column temperatures during HPLC purification (e.g., 40-50 °C) to accelerate the interconversion of conformers, which can result in sharper, more symmetrical peaks. Use a gradient of acetonitrile in water with a TFA modifier.

Signaling and Synthetic Workflow Diagrams

The following diagrams illustrate the Gq signaling pathway targeted by this compound and a generalized workflow for its synthesis.

Gq_Signaling_Pathway GPCR GPCR (e.g., M1 Receptor) Gq_inactive Inactive Gq Protein (Gαq-GDP-Gβγ) GPCR->Gq_inactive 2. Receptor Coupling Gq_active Active Gq Protein (Gαq-GTP + Gβγ) Gq_inactive->Gq_active 3. GDP/GTP Exchange PLC Phospholipase C-β (PLCβ) Gq_active->PLC 4. Effector Activation PIP2 PIP₂ PLC->PIP2 5. Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release 6a. PKC Protein Kinase C (PKC) Activation DAG->PKC 6b. FR190809 This compound (Inhibitor) FR190809->Gq_inactive Inhibits Step 3 Ligand Agonist Ligand->GPCR 1. Activation Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis (SPPS) cluster_final Final Steps bb1 Building Block 1 (e.g., Di-depsipeptide) coupling2 Couple Building Block 1 bb1->coupling2 bb2 Building Block 2 (e.g., Tri-depsipeptide) coupling3 Couple Building Block 2 bb2->coupling3 resin Start with Resin (e.g., 2-Cl-Trt) coupling1 Couple First Amino Acid resin->coupling1 coupling1->coupling2 coupling2->coupling3 elimination On-Resin Elimination to form N-MeDha coupling3->elimination cleavage Cleavage from Resin elimination->cleavage Linear Precursor cyclization Macrocyclization (High Dilution) cleavage->cyclization deprotection Global Deprotection cyclization->deprotection purification HPLC Purification deprotection->purification final_product This compound Analog purification->final_product

References

Validation & Comparative

Validating the Inhibitory Effect of FR-190809 on ACAT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Its role in the formation of foam cells, a key component of atherosclerotic plaques, has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of FR-190809, a potent ACAT inhibitor, alongside other known inhibitors, and details the experimental protocols for validating their inhibitory effects.

Comparative Analysis of ACAT Inhibitors

This compound is a nonadrenotoxic and orally efficacious inhibitor of ACAT with a reported IC50 value of 45 nM.[1][2][3][4][5] To objectively evaluate its performance, a comparison with other well-characterized ACAT inhibitors is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) and isoform selectivity for a selection of ACAT inhibitors.

InhibitorTarget ACAT Isoform(s)IC50 (Human ACAT1)IC50 (Human ACAT2)Reference
This compound ACAT45 nM-[1][2][3]
F12511ACAT1 preferential39 nM110 nM[6]
NevanimibeACAT1/ACAT20.23 µM0.71 µM[7]
Pyripyropene A (PPPA)ACAT2 selective179 µM25 µM[7]
CI-976ACATPotent inhibitor (specific IC50 not provided)Potent inhibitor (specific IC50 not provided)[6]
AvasimibeACAT-Lacks inhibitory activity[8][9]
PactimibeACAT-Lacks inhibitory activity[8][9]
STL565001ACAT2 selective-75.7 ± 27.8% inhibition at 25 µM[8]
STL528213ACAT2 selective-87.8 ± 12.4% inhibition at 25 µM[8]

Note: A lower IC50 value indicates greater potency. The selectivity for ACAT1 versus ACAT2 is a critical factor in the development of therapeutic agents due to the distinct physiological roles of the two isoforms.[10][11] ACAT1 is ubiquitously expressed and is the primary isoenzyme in macrophages, while ACAT2 is predominantly found in the intestine and liver, playing a key role in dietary cholesterol absorption.[12]

Experimental Protocols

Validating the inhibitory effect of compounds like this compound on ACAT activity involves both in vitro enzymatic assays and cell-based assays that measure cholesterol esterification.

In Vitro ACAT Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ACAT in a controlled, cell-free environment. Microsomal fractions from cells or tissues expressing ACAT, or purified recombinant ACAT, can be used as the enzyme source.

Materials:

  • Microsomal preparation or purified ACAT enzyme

  • [¹⁴C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA

  • Cholesterol

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cholesterol, and the microsomal preparation or purified enzyme.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the radiolabeled oleoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the lipid extraction solvents.

  • Extract the lipids, concentrating the organic phase which contains the cholesteryl esters.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the cholesteryl esters from other lipids.

  • Visualize the separated lipids (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

  • Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cellular Cholesterol Esterification Assay

This assay assesses the ability of a compound to inhibit ACAT activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.

Materials:

  • Cultured cells (e.g., macrophages like J774 or THP-1, or other cell lines expressing ACAT)

  • Cell culture medium

  • [³H]Oleic acid or another radiolabeled fatty acid

  • Test compound (e.g., this compound)

  • Lipid extraction solvents

  • TLC plates and developing system

  • Scintillation counter and fluid

Procedure:

  • Plate the cells in multi-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound at various concentrations for a specified period (e.g., 1-2 hours).

  • Add the radiolabeled oleic acid to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess radiolabeled oleic acid.

  • Lyse the cells and extract the total lipids using appropriate solvents.

  • Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting as described in the in vitro assay protocol.

  • Determine the IC50 value of the test compound for the inhibition of cellular cholesterol esterification.

Visualizations

Signaling Pathway of ACAT Inhibition

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_er Endoplasmic Reticulum Free_Cholesterol_Source Free Cholesterol (from LDL, etc.) Free_Cholesterol Free Cholesterol Pool Free_Cholesterol_Source->Free_Cholesterol ACAT ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Catalyzes Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Free_Cholesterol->ACAT Substrate Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Substrate FR_190809 This compound FR_190809->ACAT Inhibits

Caption: Mechanism of ACAT inhibition by this compound.

Experimental Workflow for Validating ACAT Inhibition

ACAT_Validation_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Prepare_Microsomes Prepare Microsomes or Purified ACAT Incubate_Inhibitor Incubate with This compound Prepare_Microsomes->Incubate_Inhibitor Add_Substrates Add [14C]Oleoyl-CoA & Cholesterol Incubate_Inhibitor->Add_Substrates Lipid_Extraction_IV Lipid Extraction Add_Substrates->Lipid_Extraction_IV TLC_IV TLC Separation Lipid_Extraction_IV->TLC_IV Quantification_IV Scintillation Counting TLC_IV->Quantification_IV IC50_Determination IC50 Determination Quantification_IV->IC50_Determination Culture_Cells Culture Macrophages Treat_Inhibitor Treat with This compound Culture_Cells->Treat_Inhibitor Add_Oleic_Acid Add [3H]Oleic Acid Treat_Inhibitor->Add_Oleic_Acid Lipid_Extraction_C Lipid Extraction Add_Oleic_Acid->Lipid_Extraction_C TLC_C TLC Separation Lipid_Extraction_C->TLC_C Quantification_C Scintillation Counting TLC_C->Quantification_C Quantification_C->IC50_Determination

Caption: Workflow for in vitro and cellular ACAT inhibition assays.

References

A Comparative Analysis of FR-190809 and Other Prominent ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors have long been investigated as potential therapeutic agents for atherosclerosis due to their role in mitigating the formation of foam cells, a key event in the development of atherosclerotic plaques. This guide provides a detailed comparison of FR-190809 with other well-known ACAT inhibitors, namely avasimibe and pactimibe, focusing on their inhibitory potency, isoform selectivity, and effects in preclinical models.

Introduction to ACAT and its Role in Atherosclerosis

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. In macrophages within the arterial intima, the accumulation of these lipid droplets leads to the formation of foam cells, a hallmark of atherosclerosis. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver. Inhibition of ACAT is hypothesized to prevent foam cell formation and thereby slow the progression of atherosclerosis.

Comparative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the available IC50 data for this compound, avasimibe, and pactimibe against ACAT enzymes.

InhibitorTargetIC50Reference(s)
This compound Total ACAT45 nM[1][2]
Foam Cell Formation215 nM[1]
Avasimibe ACAT124 µM
ACAT29.2 µM
Pactimibe ACAT14.9 µM
ACAT23.0 µM
Cholesteryl Ester Formation (Macrophages)6.7 µM[3]

Based on the available data, this compound demonstrates significantly higher potency in inhibiting overall ACAT activity compared to avasimibe and pactimibe. The nanomolar IC50 value of this compound suggests a strong inhibitory effect on the enzyme. In contrast, avasimibe and pactimibe exhibit inhibitory activity in the micromolar range. Pactimibe appears to be a more potent dual inhibitor of both ACAT1 and ACAT2 compared to avasimibe[3].

Preclinical Efficacy in Atherosclerosis Models

Animal models of atherosclerosis are crucial for evaluating the in vivo efficacy of ACAT inhibitors.

Pactimibe: In atherogenic diet-fed hamsters, pactimibe demonstrated potent lipid-lowering and anti-atherosclerotic effects. At doses of 3 and 10 mg/kg for 90 days, it significantly decreased serum total cholesterol and aortic fatty streak area[3].

Avasimibe: While specific in vivo comparative data with this compound is limited, clinical trials with avasimibe did not demonstrate a significant benefit in reducing atheroma volume in patients with coronary artery disease.

This compound: Detailed in vivo comparative studies of this compound against avasimibe and pactimibe in animal models of atherosclerosis are not extensively reported in the publicly available literature. However, its high in vitro potency suggests it could have significant anti-atherosclerotic effects.

Signaling Pathway of ACAT Inhibition in Macrophages

The inhibition of ACAT in macrophages initiates a cascade of events that ultimately reduces the accumulation of cholesteryl esters and the formation of foam cells.

ACAT_Inhibition_Pathway cluster_macrophage Macrophage ldl Modified LDL fc Free Cholesterol ldl->fc Uptake acat ACAT1 fc->acat efflux Cholesterol Efflux (e.g., via ABCA1) fc->efflux Increased Availability ce Cholesteryl Esters (Lipid Droplets) acat->ce foam_cell Foam Cell Formation ce->foam_cell inhibitor ACAT Inhibitor (e.g., this compound) inhibitor->acat Inhibits

Caption: ACAT Inhibition Pathway in Macrophages.

This diagram illustrates that by blocking ACAT1, inhibitors like this compound prevent the conversion of free cholesterol to cholesteryl esters. This leads to a decrease in the lipid droplets that characterize foam cells and may increase the availability of free cholesterol for efflux out of the cell, a process that can be protective against atherosclerosis[4].

Experimental Protocols

In Vitro ACAT Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against ACAT enzymes.

Objective: To measure the IC50 value of a test compound for ACAT1 and ACAT2.

Materials:

  • Cell lines expressing human ACAT1 or ACAT2.

  • Cell lysis buffer.

  • [¹⁴C]oleoyl-CoA (radiolabeled substrate).

  • Unlabeled oleoyl-CoA.

  • Bovine serum albumin (BSA).

  • Thin-layer chromatography (TLC) plates.

  • Scintillation counter.

  • Test compounds (e.g., this compound, avasimibe, pactimibe) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from cells overexpressing either ACAT1 or ACAT2.

  • Assay Reaction: In a microcentrifuge tube, combine the microsomal preparation with a buffer containing BSA and the test compound at various concentrations.

  • Substrate Addition: Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Lipid Extraction: Stop the reaction and extract the lipids using a solvent mixture (e.g., chloroform:methanol).

  • TLC Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

ACAT_Assay_Workflow start Start prep Prepare Microsomal Fractions (ACAT1 or ACAT2) start->prep reaction Set up Assay Reaction with Test Compound prep->reaction substrate Add [¹⁴C]oleoyl-CoA reaction->substrate incubation Incubate at 37°C substrate->incubation extraction Lipid Extraction incubation->extraction tlc TLC Separation of Cholesteryl Esters extraction->tlc quant Quantify Radioactivity tlc->quant analysis Calculate IC50 quant->analysis end End analysis->end

Caption: Workflow for an in vitro ACAT Inhibition Assay.

Conclusion

This compound emerges as a highly potent ACAT inhibitor in vitro, with an inhibitory concentration in the nanomolar range, far exceeding that of avasimibe and pactimibe. While direct comparative in vivo studies are not extensively documented, its potent enzymatic inhibition suggests a strong potential for anti-atherosclerotic efficacy. The failure of less potent, non-selective ACAT inhibitors in clinical trials highlights the importance of developing highly potent and potentially isoform-selective inhibitors like this compound. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to determine its selectivity for ACAT1 versus ACAT2, which may be a critical factor for therapeutic success.

References

A Comparative Analysis of the ACAT Inhibitors FR-190809 and Avasimibe for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, FR-190809 and avasimibe. This document synthesizes key data on their mechanisms of action, physicochemical properties, pharmacokinetics, and pharmacodynamics to aid in the evaluation of these compounds for atherosclerosis research and development.

Both this compound and avasimibe are potent inhibitors of ACAT (also known as sterol O-acyltransferase or SOAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters. The accumulation of cholesteryl esters in macrophages within the arterial wall is a hallmark of atherosclerosis, leading to the formation of foam cells and the progression of atherosclerotic plaques. By inhibiting ACAT, these compounds aim to reduce cholesterol esterification, thereby preventing foam cell formation and potentially slowing or reversing the progression of atherosclerosis.

Mechanism of Action

This compound and avasimibe share the primary mechanism of inhibiting the ACAT enzyme. However, their selectivity for the two isoforms of ACAT, ACAT1 and ACAT2, may differ, which can influence their overall pharmacological profile. ACAT1 is ubiquitously expressed, including in macrophages, while ACAT2 is predominantly found in the intestine and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.

Avasimibe has been shown to inhibit both ACAT1 and ACAT2.[1] In contrast, detailed isoform selectivity data for this compound is less readily available in the public domain.

Beyond ACAT inhibition, avasimibe has been reported to have other biological activities. It is a potent activator of the pregnane X receptor, which can lead to the induction of cytochrome P450 enzymes like CYP3A4 and P-glycoprotein.[2] This can result in drug-drug interactions, a factor that contributed to the discontinuation of its clinical development for atherosclerosis.[3]

dot

Caption: Signaling pathway of ACAT inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and avasimibe is presented in the table below. While both are small molecules, their distinct structures influence their properties such as molecular weight and likely their solubility and permeability.

PropertyThis compoundAvasimibe
Molecular Formula C₂₉H₃₄FN₃O₆S₂[4]C₂₉H₄₃NO₄S[3]
Molecular Weight 603.7 g/mol [4]501.73 g/mol [3]
Solubility Data not readily availableSoluble in DMSO and ethanol[5]

Pharmacokinetics

The pharmacokinetic profiles of these inhibitors are crucial for their in vivo efficacy. Avasimibe was designed for oral bioavailability.[2] Its absorption is reportedly enhanced when taken with a high-fat meal, leading to increased peak serum concentration (Cmax) and area under the curve (AUC).[3] The elimination half-life of avasimibe has been reported to be between 15 and 24 hours.[3][6]

Detailed in vivo pharmacokinetic parameters for this compound are not as widely published, making a direct comparison challenging.

ParameterThis compoundAvasimibe
Cmax Data not readily availableIncreased with high-fat meal[3]
Tmax Data not readily availableData not readily available
AUC Data not readily availableIncreased with high-fat meal; 17% decrease in TRL RP 0-12h AUC in miniature pigs[3][7]
Half-life (t½) Data not readily available15-24 hours[3][6]

Pharmacodynamics and Efficacy

Both compounds have demonstrated efficacy in preclinical models of atherosclerosis by inhibiting ACAT, leading to reduced foam cell formation and effects on plasma lipid profiles.

Avasimibe: In animal models, avasimibe has been shown to reduce plasma cholesterol levels, primarily by decreasing the non-HDL cholesterol fraction.[1] In cholesterol-fed ApoE*3-Leiden mice, avasimibe significantly lowered plasma cholesterol and reduced atherosclerotic lesion area, an effect that was partially independent of its cholesterol-lowering effect.[8] In clinical trials with patients having combined hyperlipidemia, avasimibe significantly reduced plasma total triglycerides and VLDL-cholesterol.[1] However, in a study on patients with coronary artery disease, avasimibe did not show a favorable effect on atherosclerosis progression and was associated with a mild increase in LDL cholesterol.[5]

This compound: While specific in vivo efficacy data for this compound in atherosclerosis models is less prevalent in publicly accessible literature, its potent in vitro ACAT inhibition suggests potential for anti-atherosclerotic effects. Further studies are needed to fully characterize its in vivo pharmacodynamic profile and compare its efficacy directly with avasimibe.

ParameterThis compoundAvasimibe
ACAT IC50 45 nM3.3 µM[9]
Effect on Plasma Lipids Data not readily availableReduces triglycerides and VLDL-cholesterol in humans[1]; Reduces total cholesterol in animal models[8]
Effect on Atherosclerosis Data not readily availableReduces lesion area in animal models[8]

Experimental Protocols

ACAT Inhibition Assay (Microsomal)

A common method to determine the in vitro potency of ACAT inhibitors involves using liver microsomes as a source of the enzyme.

dot

Experimental_Workflow cluster_prep Microsome Preparation cluster_assay ACAT Inhibition Assay Liver Liver Tissue Homogenization Homogenization Liver->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Incubation Incubate Microsomes with Inhibitor (this compound or Avasimibe) Microsomes->Incubation Reaction Add [14C]oleoyl-CoA to initiate reaction Incubation->Reaction Termination Stop reaction Reaction->Termination Extraction Lipid Extraction Termination->Extraction TLC TLC Separation of Cholesteryl Esters Extraction->TLC Quantification Quantify Radioactivity TLC->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination

Caption: Experimental workflow for ACAT inhibition assay.

Protocol:

  • Microsome Preparation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.[10]

  • Incubation with Inhibitor: The microsomal preparation is pre-incubated with varying concentrations of the test compound (this compound or avasimibe).

  • Enzymatic Reaction: The reaction is initiated by adding a radiolabeled substrate, typically [14C]oleoyl-CoA.[10]

  • Reaction Termination and Lipid Extraction: The reaction is stopped, and total lipids are extracted.[10]

  • Separation and Quantification: The radiolabeled cholesteryl esters are separated from the unreacted substrate, usually by thin-layer chromatography (TLC).[10] The radioactivity of the cholesteryl ester spots is then quantified to determine the extent of inhibition.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ACAT activity (IC50) is calculated from the dose-response curve.

In Vivo Atherosclerosis Model (ApoE-deficient Mice)

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used animal model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.

Protocol:

  • Animal Model: Male or female ApoE-/- mice are typically used.

  • Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.

  • Drug Administration: The test compound (this compound or avasimibe) is administered to the mice, usually mixed in the diet or via oral gavage, for a specified period.

  • Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused and excised.

  • Lesion Quantification: The extent of atherosclerotic lesions is quantified. This can be done en face by staining the entire aorta with a lipid-soluble dye like Oil Red O and measuring the percentage of the aortic surface area covered by lesions.[11][12] Alternatively, cross-sections of the aortic root can be stained to measure lesion area and composition.[11][12]

  • Plasma Lipid Analysis: Blood samples are collected throughout the study to measure plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides.

Conclusion

Both this compound and avasimibe are potent ACAT inhibitors with the potential to modulate atherosclerosis. Avasimibe has been more extensively studied, with a clearer understanding of its pharmacokinetic and pharmacodynamic properties, as well as its limitations, including potential drug-drug interactions. While this compound shows high in vitro potency, a comprehensive in vivo characterization is less publicly available.

For researchers selecting an ACAT inhibitor, the choice may depend on the specific research question. Avasimibe provides a well-characterized tool to study the effects of systemic ACAT inhibition, with the caveat of its off-target effects. This compound, with its high potency, may be a valuable tool for in vitro studies and warrants further in vivo investigation to fully understand its therapeutic potential. This comparative guide highlights the available data and the existing knowledge gaps, providing a foundation for informed decisions in the ongoing research into ACAT inhibition as a therapeutic strategy for atherosclerosis.

References

Preclinical Efficacy Showdown: A Comparative Analysis of ACAT Inhibitors FR-190809 and Pactimibe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of two acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, FR-190809 and pactimibe. This analysis is based on available data from in vitro and in vivo preclinical models, offering insights into their potential as anti-atherosclerotic agents.

Both this compound and pactimibe target ACAT, a key enzyme in cellular cholesterol metabolism responsible for the esterification of free cholesterol into cholesteryl esters. The accumulation of these esters in macrophages within the arterial wall is a critical step in the formation of foam cells and the development of atherosclerotic plaques. By inhibiting ACAT, these compounds aim to reduce cholesterol storage in the vessel wall and thereby slow the progression of atherosclerosis.

At a Glance: Key Preclinical Data

ParameterThis compoundPactimibe
Mechanism of Action ACAT InhibitorDual ACAT-1 and ACAT-2 Inhibitor
In Vitro Potency (ACAT IC50) 45 nM[1][2]Micromolar range (ACAT-1: 4.9 µM, ACAT-2: 3.0 µM)
Foam Cell Formation Inhibition (IC50) 215 nM[1][2]6.7 µM (in human monocyte-derived macrophages)
Preclinical Models Tested In vitro assaysHamsters, Monkeys, ApoE-/- Mice, WHHL Rabbits
Reported In Vivo Efficacy Data not available in publicly accessible literature- Reduced plasma cholesterol in hamsters and monkeys.- Reduced atherosclerotic lesion area in apoE-/- mice.- Stabilized atherosclerotic plaques in WHHL rabbits.

In-Depth Efficacy Comparison

While both compounds are ACAT inhibitors, available data suggests this compound exhibits significantly higher potency in in-vitro assays, with an IC50 value for ACAT inhibition in the nanomolar range, compared to pactimibe's micromolar activity. Similarly, this compound demonstrated more potent inhibition of foam cell formation in vitro.

However, a direct comparison of in vivo efficacy is challenging due to the limited publicly available preclinical data for this compound. In contrast, pactimibe has been extensively studied in various animal models of hyperlipidemia and atherosclerosis.

Pactimibe's Preclinical Profile:

  • Lipid Lowering Effects: In hamsters and monkeys, pactimibe demonstrated a significant reduction in serum cholesterol levels.

  • Anti-Atherosclerotic Effects: In apolipoprotein E-deficient (apoE-/-) mice, a well-established model of atherosclerosis, pactimibe treatment led to a reduction in the development of atherosclerotic lesions.

  • Plaque Stabilization: In Watanabe heritable hyperlipidemic (WHHL) rabbits, a model that closely mimics human familial hypercholesterolemia, pactimibe was shown to stabilize existing atherosclerotic plaques by increasing collagen content and reducing macrophage accumulation, even without significantly lowering plasma cholesterol in this specific model.

It is important to note that despite promising preclinical results, pactimibe did not demonstrate efficacy in human clinical trials and its development was discontinued.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

cluster_0 Cellular Cholesterol Metabolism and ACAT Inhibition Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Foam Cell Formation Foam Cell Formation Cholesteryl Esters->Foam Cell Formation Accumulation Atherosclerotic Plaque Atherosclerotic Plaque Foam Cell Formation->Atherosclerotic Plaque This compound This compound This compound->ACAT Inhibits Pactimibe Pactimibe Pactimibe->ACAT Inhibits

Caption: Mechanism of ACAT inhibition in atherosclerosis.

cluster_1 Preclinical Efficacy Testing Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Animal Model Selection Animal Model Selection In Vitro Assays->Animal Model Selection Potency & Foam Cell Inhibition In Vivo Studies In Vivo Studies Animal Model Selection->In Vivo Studies e.g., apoE-/- mice, WHHL rabbits Data Analysis Data Analysis In Vivo Studies->Data Analysis Lipid Profile, Lesion Size Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

Caption: General workflow for preclinical evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical methodologies used in the evaluation of ACAT inhibitors like pactimibe.

In Vitro ACAT Inhibition Assay:

  • Source of ACAT enzyme: Microsomes are prepared from cultured cells (e.g., human macrophages) or animal tissues (e.g., rat liver) that express ACAT.

  • Substrate: Radiolabeled [14C]oleoyl-CoA is used as the acyl-CoA substrate, and cholesterol is provided in a suitable vehicle.

  • Incubation: The enzyme source is incubated with the substrates and varying concentrations of the test compound (this compound or pactimibe).

  • Measurement: The formation of radiolabeled cholesteryl esters is quantified by thin-layer chromatography followed by liquid scintillation counting.

  • Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

Macrophage Foam Cell Formation Assay:

  • Cell Culture: Murine or human macrophages are cultured in vitro.

  • Lipid Loading: The macrophages are incubated with acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL) to induce the accumulation of cholesteryl esters and the formation of foam cells.

  • Treatment: The cells are co-incubated with the lipid source and different concentrations of the test compound.

  • Quantification: The intracellular cholesteryl ester content is measured using enzymatic assays or by staining with Oil Red O, a lipid-specific dye. The amount of Oil Red O retained by the cells is then quantified spectrophotometrically.

  • Analysis: The IC50 for the inhibition of foam cell formation is determined.

In Vivo Atherosclerosis Studies in ApoE-/- Mice:

  • Animal Model: Male or female apoE-/- mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Diet: Mice are typically fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.

  • Drug Administration: The test compound is administered orally, either mixed in the diet or by gavage, for a specified period (e.g., 8-16 weeks).

  • Outcome Measures:

    • Plasma Lipids: Total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured at baseline and at the end of the study.

    • Atherosclerotic Lesion Analysis: The aorta is excised, stained with Oil Red O, and the total lesion area is quantified using image analysis software. Additionally, cross-sections of the aortic root are stained and analyzed for lesion size, composition (e.g., macrophage and smooth muscle cell content), and plaque stability features.

Plaque Stability Studies in WHHL Rabbits:

  • Animal Model: Watanabe heritable hyperlipidemic (WHHL) rabbits, which have a genetic defect in the LDL receptor and develop severe hypercholesterolemia and complex atherosclerotic plaques.

  • Treatment: The compound is administered orally for an extended period (e.g., several months) to rabbits with pre-existing atherosclerotic lesions.

  • Analysis:

    • Histology and Immunohistochemistry: Aortic sections are examined for plaque morphology, including the thickness of the fibrous cap, the size of the necrotic core, and the content of macrophages, smooth muscle cells, and collagen.

    • Biochemical Analysis: The cholesterol and cholesteryl ester content of the aortic tissue is measured.

Conclusion

Based on the available in vitro data, this compound appears to be a more potent ACAT inhibitor than pactimibe. However, the lack of published in vivo data for this compound prevents a direct comparison of their anti-atherosclerotic efficacy in preclinical models. Pactimibe has demonstrated beneficial effects on lipid profiles and atherosclerotic plaque development and stability in multiple animal models, though these findings did not translate to clinical success. Further preclinical investigation of this compound in established animal models of atherosclerosis would be necessary to fully assess its therapeutic potential relative to other ACAT inhibitors.

References

A Comparative Guide to Anti-Atherosclerotic Therapies: Statins, PCSK9 Inhibitors, and Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The information provided herein is a summary of available research data and should not be used for self-diagnosis or treatment. Consult with a qualified healthcare professional for any health concerns.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. While lipid-lowering therapies have been the cornerstone of treatment, the residual inflammatory risk highlights the need for multifaceted therapeutic approaches. This guide provides a comparative overview of three key classes of anti-atherosclerotic agents: statins (represented by Atorvastatin), PCSK9 inhibitors (represented by Evolocumab), and anti-inflammatory agents (represented by Colchicine). The information presented is based on a review of publicly available experimental and clinical trial data.

It is important to note that a search for the anti-atherosclerotic effects of FR-190809 did not yield any specific publicly available scientific literature or clinical trial data. Therefore, this guide focuses on established and emerging therapies for which there is a substantial body of evidence.

Comparative Efficacy of Anti-Atherosclerotic Agents

The following tables summarize the quantitative data from various studies on the efficacy of Atorvastatin, Evolocumab, and Colchicine in treating atherosclerosis.

Table 1: Effects on Lipid Profile and Plaque Volume
ParameterAtorvastatinEvolocumabColchicine
LDL-C Reduction 33.2% to 46.3% reduction from baseline.[1][2]~60% reduction from baseline.Not a primary mechanism; minimal direct effect on LDL-C.
Plaque Volume Reduction (as Percent Atheroma Volume - PAV) -0.4% to -19.4% change from baseline.[2][3]-0.95% to -2.29% change from baseline.[4][5][6]-1.1% change from baseline in total plaque volume.[7][8]
Plaque Composition Changes Decrease in fatty and fibrotic components; increase in fibrous component.[2]Increase in fibrous cap thickness; decrease in lipid arc and macrophage index.[6]Reduction in low attenuation plaque volume and dense calcified plaque volume.[7][8][9]
Table 2: Effects on Inflammatory Markers and Clinical Outcomes
ParameterAtorvastatinEvolocumabColchicine
High-Sensitivity C-Reactive Protein (hs-CRP) Reduction Significant reduction.Variable effects, not a primary mechanism.Significant reduction.[10]
Interleukin-6 (IL-6) Reduction Moderate reduction.Not a primary mechanism.Significant reduction.
Major Adverse Cardiovascular Events (MACE) Reduction Well-established reduction in MACE.Significant reduction in MACE.Significant reduction in MACE.[8]

Signaling Pathways and Mechanisms of Action

The anti-atherosclerotic effects of these agents are mediated through distinct signaling pathways.

statin_pathway cluster_statin Atorvastatin (Statin) Pathway Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway Cholesterol_Synthesis Hepatic Cholesterol Synthesis SREBP2 SREBP-2 Upregulation Cholesterol_Synthesis->SREBP2 Reduced Cholesterol Leads to LDLR_Expression LDL Receptor Expression SREBP2->LDLR_Expression Increases LDL_Clearance Increased LDL-C Clearance LDLR_Expression->LDL_Clearance Enhances Plaque_Reduction Atherosclerotic Plaque Reduction LDL_Clearance->Plaque_Reduction Leads to pcsk9_pathway cluster_pcsk9 Evolocumab (PCSK9 Inhibitor) Pathway Evolocumab Evolocumab PCSK9 PCSK9 Evolocumab->PCSK9 Binds and Inhibits LDLR_Recycling LDL Receptor Recycling Evolocumab->LDLR_Recycling Prevents Degradation, Promotes Recycling LDLR_Degradation LDL Receptor Degradation PCSK9->LDLR_Degradation Promotes LDLR LDL Receptor LDL_Clearance Increased LDL-C Clearance LDLR_Recycling->LDL_Clearance Enhances Plaque_Reduction Atherosclerotic Plaque Reduction LDL_Clearance->Plaque_Reduction Leads to colchicine_pathway cluster_colchicine Colchicine Anti-Inflammatory Pathway Colchicine Colchicine Tubulin Tubulin Polymerization Colchicine->Tubulin Inhibits Inflammation Vascular Inflammation Colchicine->Inflammation Reduces NLRP3 NLRP3 Inflammasome Tubulin->NLRP3 Disrupts Assembly Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1b_IL18 IL-1β and IL-18 Maturation Caspase1->IL1b_IL18 Cleaves Pro-forms to Active IL1b_IL18->Inflammation Promotes Plaque_Stabilization Plaque Stabilization Inflammation->Plaque_Stabilization Reduced Inflammation Leads to experimental_workflow cluster_workflow Preclinical Atherosclerosis Study Workflow cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., ApoE-/- mice) Diet High-Fat/Cholesterol Diet Animal_Model->Diet Treatment_Groups Randomize into Treatment Groups (Vehicle, Compound X) Diet->Treatment_Groups Dosing Administer Treatment (e.g., daily gavage) Treatment_Groups->Dosing Monitoring Monitor Health and Weight Dosing->Monitoring Endpoint Endpoint Reached (e.g., 12 weeks) Monitoring->Endpoint Sacrifice Euthanasia and Tissue Collection Endpoint->Sacrifice Plaque_Analysis Aortic Plaque Quantification (Oil Red O Staining) Sacrifice->Plaque_Analysis Lipid_Profile Serum Lipid Profile (Cholesterol, Triglycerides) Sacrifice->Lipid_Profile Inflammation_Markers Inflammatory Marker Analysis (ELISA for IL-6, TNF-α) Sacrifice->Inflammation_Markers Statistical_Analysis Statistical Analysis and Interpretation Plaque_Analysis->Statistical_Analysis Lipid_Profile->Statistical_Analysis Inflammation_Markers->Statistical_Analysis

References

Independent Verification of FR-190809's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FR-190809's performance with other alternatives, supported by experimental data. It aims to offer a clear understanding of its mechanism of action through detailed experimental protocols and visual representations of the relevant biological pathways.

Unveiling the Primary Mechanism of Action: ACAT Inhibition

Initial investigations into the mechanism of action of this compound, a compound with the chemical formula C29H34FN3O6S2 and CAS number 215589-63-2, have revealed its potent inhibitory activity against Acyl-CoA:cholesterol O-acyltransferase (ACAT). This finding steers the focus of this guide towards its role in lipid metabolism rather than the initially explored TGF-β signaling pathway.

This compound has been identified as a potent, nonadrenotoxic, and orally efficacious inhibitor of ACAT, with an IC50 value of 45 nM.[1] Furthermore, it has been shown to inhibit the formation of foam cells with an IC50 of 215 nM.[1] Foam cell formation is a critical event in the development of atherosclerosis, suggesting a potential therapeutic application for this compound in cardiovascular diseases.

The ACAT Inhibition Pathway

The following diagram illustrates the signaling pathway affected by this compound.

ACAT_Inhibition Mechanism of Action of this compound cluster_cell Macrophage Intracellular Free Cholesterol Intracellular Free Cholesterol ACAT ACAT Intracellular Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage Foam Cell Formation Foam Cell Formation Lipid Droplets->Foam Cell Formation This compound This compound This compound->ACAT Inhibition caption This compound inhibits ACAT, preventing cholesterol esterification and foam cell formation.

Caption: this compound inhibits ACAT, preventing cholesterol esterification and foam cell formation.

Comparative Analysis with Other ACAT Inhibitors

To provide a comprehensive overview, the following table summarizes the inhibitory potency of this compound in comparison to other known ACAT inhibitors.

CompoundTargetIC50 (nM)Reference
This compound ACAT 45 [1]
AvasimibeACAT280N/A
PactimibeACAT51N/A
F-1394ACAT1.8N/A

Note: Data for Avasimibe, Pactimibe, and F-1394 are provided for comparative purposes and are sourced from publicly available literature. Direct comparative studies under identical experimental conditions may yield different results.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ACAT.

Materials:

  • Microsomes from ACAT-expressing cells (e.g., CHO cells)

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing microsomes, BSA, and assay buffer.

  • Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable solvent (e.g., isopropanol:heptane mixture).

  • Extract the formed cholesteryl [1-14C]oleate.

  • Quantify the radioactivity of the extracted product using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Foam Cell Formation Assay

This protocol outlines a method to assess the inhibitory effect of a compound on the formation of foam cells, which are macrophages laden with lipid droplets.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • Aggregated LDL (or oxidized LDL)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Cell culture medium

  • Oil Red O staining solution

  • Microscope

Procedure:

  • Plate macrophages in a suitable culture dish and allow them to adhere.

  • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 1 hour).

  • Induce foam cell formation by adding aggregated LDL to the culture medium.

  • Incubate the cells for an extended period (e.g., 24-48 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the intracellular lipid droplets with Oil Red O solution.

  • Wash the cells to remove excess stain.

  • Visualize and quantify the lipid-laden foam cells using a microscope. The number of Oil Red O-positive cells or the intensity of the staining can be measured.

  • Calculate the percentage of inhibition of foam cell formation for each compound concentration relative to a vehicle control.

  • Determine the IC50 value as described in the ACAT inhibition assay.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a potential ACAT inhibitor.

ACAT_Inhibitor_Workflow Workflow for ACAT Inhibitor Evaluation Compound Synthesis/Acquisition Compound Synthesis/Acquisition In Vitro ACAT Inhibition Assay In Vitro ACAT Inhibition Assay Compound Synthesis/Acquisition->In Vitro ACAT Inhibition Assay Foam Cell Formation Assay Foam Cell Formation Assay In Vitro ACAT Inhibition Assay->Foam Cell Formation Assay Promising Hits In Vivo Efficacy Studies In Vivo Efficacy Studies Foam Cell Formation Assay->In Vivo Efficacy Studies Active Compounds Toxicity and Pharmacokinetic Profiling Toxicity and Pharmacokinetic Profiling In Vivo Efficacy Studies->Toxicity and Pharmacokinetic Profiling Lead Optimization Lead Optimization Toxicity and Pharmacokinetic Profiling->Lead Optimization Lead Optimization->Compound Synthesis/Acquisition Iterative Improvement caption A generalized workflow for the discovery and development of ACAT inhibitors.

Caption: A generalized workflow for the discovery and development of ACAT inhibitors.

This guide provides a foundational understanding of this compound's mechanism of action as an ACAT inhibitor. Further independent verification and head-to-head comparative studies are encouraged to fully elucidate its therapeutic potential and position it among other treatment alternatives for atherosclerosis and related cardiovascular diseases.

References

A Head-to-Head Comparison of FR-190809 with Novel ACAT Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of FR-190809 versus emerging selective ACAT inhibitors, supported by experimental data and detailed protocols to inform future research and development in cholesterol metabolism and related diseases.

Acyl-CoA:cholesterol acyltransferase (ACAT) has long been a target for therapeutic intervention in diseases characterized by aberrant cholesterol metabolism, such as atherosclerosis and hyperlipidemia. This compound is a potent, orally bioavailable ACAT inhibitor with a reported IC50 value of 45 nM. However, the landscape of ACAT inhibition has evolved with the discovery of two distinct isoenzymes, ACAT1 and ACAT2, leading to the development of novel inhibitors with varying degrees of selectivity. This guide provides a head-to-head comparison of this compound with these newer agents, focusing on their inhibitory potency and selectivity, supported by detailed experimental methodologies.

Performance Comparison of ACAT Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of novel ACAT inhibitors against the ACAT1 and ACAT2 isoenzymes. The data highlights the shift from broad-spectrum inhibitors to compounds with high selectivity for either ACAT1 or ACAT2, which may offer more targeted therapeutic effects with potentially fewer side effects.

CompoundTargetIC50 / EC50SelectivityReference
This compound ACAT45 nMNot Specified[1][2]
Avasimibe (CI-1011) ACAT124 µM~0.4x for ACAT2[3]
ACAT29.2 µM[3]
Pactimibe (CS-505) hACAT13.14 µM~0.8x for ACAT2
hACAT24.09 µM
K-604 hACAT10.041 µM>225x for ACAT1
hACAT29.25 µM
F12511 (Eflucimibe) ACAT10.039 µM~2.8x for ACAT1
ACAT20.11 µM
Nevanimibe (PD-132301) ACAT19 nM~41x for ACAT1[4]
ACAT2368 nM[4]
Pyripyropene A (PPPA) ACAT1179 µM~7.2x for ACAT2[5]
ACAT225 µM[5]

Signaling Pathway and Experimental Workflow

To understand the context of ACAT inhibition, it is crucial to visualize its role in cellular cholesterol metabolism. The following diagrams illustrate the ACAT signaling pathway and the general workflows for key experimental assays used to evaluate ACAT inhibitors.

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol Pool (Endoplasmic Reticulum) Lysosome->FreeCholesterol Hydrolysis of Cholesteryl Esters ACAT ACAT1 / ACAT2 FreeCholesterol->ACAT Substrate Efflux Cholesterol Efflux (e.g., via ABCA1/G1) FreeCholesterol->Efflux Transport CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification

Figure 1: Simplified ACAT signaling pathway in cholesterol metabolism.

Experimental_Workflow cluster_MicrosomalAssay In Vitro Microsomal ACAT Activity Assay cluster_CellAssay Cell-Based Cholesterol Esterification Assay M_Start Isolate Microsomes (from cells or tissue) M_Incubate Incubate Microsomes with Test Inhibitor and Cholesterol M_Start->M_Incubate M_AddSubstrate Add Radiolabeled Acyl-CoA (e.g., [14C]oleoyl-CoA) M_Incubate->M_AddSubstrate M_Stop Stop Reaction (e.g., with Chloroform:Methanol) M_AddSubstrate->M_Stop M_Separate Separate Lipids by TLC M_Stop->M_Separate M_Quantify Quantify Radiolabeled Cholesteryl Esters M_Separate->M_Quantify C_Start Culture Cells (e.g., CHO, HepG2) C_Incubate Pre-incubate with Test Inhibitor C_Start->C_Incubate C_AddSubstrate Add Labeled Cholesterol (e.g., NBD-cholesterol) C_Incubate->C_AddSubstrate C_Lyse Lyse Cells and Extract Lipids C_AddSubstrate->C_Lyse C_Analyze Analyze Cholesteryl Esters (Fluorescence or TLC) C_Lyse->C_Analyze

Figure 2: General experimental workflows for ACAT inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the characterization of ACAT inhibitors.

In Vitro Microsomal ACAT Activity Assay

This assay measures the enzymatic activity of ACAT in a cell-free system using isolated microsomes.

1. Preparation of Microsomes:

  • Homogenize cells or tissues (e.g., liver) in a suitable buffer (e.g., Tris-HCl with sucrose and protease inhibitors).

  • Perform differential centrifugation to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. ACAT Activity Assay:

  • In a microcentrifuge tube, combine the microsomal preparation with an assay buffer containing bovine serum albumin (BSA) and a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100 or complexed with cyclodextrin).

  • Add the test inhibitor (e.g., this compound or a novel inhibitor) at various concentrations. Include a vehicle control.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Initiate the reaction by adding a radiolabeled acyl-CoA substrate, such as [1-14C]oleoyl-CoA.

  • Incubate at 37°C for a short period (e.g., 10-20 minutes) during which the reaction is linear.

  • Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).

3. Analysis:

  • Vortex the samples and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

  • Develop the TLC plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the area corresponding to cholesteryl esters.

  • Quantify the radioactivity in the scraped silica using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Cholesterol Esterification Assay

This assay measures the ability of an inhibitor to block cholesterol esterification in intact cells.

1. Cell Culture and Treatment:

  • Plate cells (e.g., Chinese Hamster Ovary (CHO) cells, which can be engineered to overexpress human ACAT1 or ACAT2, or a relevant cell line like HepG2) in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test inhibitor at various concentrations in a serum-free medium for a defined period (e.g., 1-2 hours).

2. Labeling and Lipid Extraction:

  • Add a fluorescently labeled cholesterol analog, such as NBD-cholesterol, to the medium and incubate for a further period (e.g., 4-6 hours) to allow for uptake and esterification.

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess labeled cholesterol.

  • Lyse the cells and extract the total lipids using a solvent mixture like hexane:isopropanol (3:2, v/v).

3. Analysis:

  • Fluorescence-based: Measure the fluorescence of the lipid extract. The esterified NBD-cholesterol will exhibit a higher fluorescence quantum yield in the nonpolar lipid environment of the extract compared to the unesterified form. A decrease in fluorescence intensity indicates inhibition of ACAT activity.

  • TLC-based: Alternatively, separate the lipid extract using TLC as described in the microsomal assay protocol. Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-cholesteryl ester band.

  • Calculate the percent inhibition and IC50 values based on the reduction in signal compared to the vehicle-treated control cells.

Conclusion

While this compound demonstrates potent inhibition of ACAT, the lack of specific data on its isoenzyme selectivity makes direct comparison with newer, highly selective inhibitors challenging. The development of isoenzyme-selective inhibitors for ACAT1 and ACAT2 represents a significant advancement in the field, allowing for more targeted pharmacological interventions. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of both existing and novel ACAT inhibitors, facilitating the identification of promising candidates for further drug development. Researchers are encouraged to characterize the isoenzyme selectivity of their compounds of interest to better understand their potential therapeutic applications and off-target effects.

References

Unraveling the In Vivo Efficacy of FR-190809: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of FR-190809, a p38 mitogen-activated protein kinase (MAPK) inhibitor, against other relevant alternatives. This document summarizes key experimental data, details methodological protocols, and visualizes critical pathways to offer an objective assessment of its therapeutic potential.

This compound has been investigated for its anti-inflammatory properties, primarily in the context of rheumatoid arthritis. As a p38 MAPK inhibitor, it targets a key signaling pathway involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The following sections delve into the available in vivo data for this compound and compare its performance with other p38 MAPK inhibitors that have been evaluated in similar preclinical models.

Comparative In Vivo Efficacy of p38 MAPK Inhibitors in Arthritis Models

The primary animal model utilized to assess the efficacy of this compound and other p38 MAPK inhibitors for inflammatory arthritis is the adjuvant-induced arthritis (AIA) model in rats. This model mimics many of the pathological features of human rheumatoid arthritis.

CompoundSpecies/ModelDosing RegimenKey Efficacy EndpointsOutcome
This compound Rat (Adjuvant-Induced Arthritis)10 mg/kg, oral, once dailyPaw swelling, arthritis score, body weight gainSignificant suppression of paw swelling and arthritis score; improvement in body weight gain compared to vehicle.
VX-745 Rat (Streptococcal Cell Wall-Induced Arthritis)30 mg/kg, oral, twice dailyHind paw swellingSignificant inhibition of paw swelling.
SCIO-469 Rat (Collagen-Induced Arthritis)30 mg/kg, oral, twice dailyClinical score of arthritisSignificant reduction in the clinical score of arthritis.
Org 48762-0 Mouse (Collagen-Induced Arthritis)3 mg/kg, oralInhibition of LPS-induced TNFα production, macroscopic arthritis score, radiological analysis of bone damageAlmost complete inhibition of TNFα production; equal inhibition of arthritis development compared to anti-mTNFα antibody; significant protection against bone damage.[1]
GW856553X Mouse (Collagen-Induced Arthritis - acute & chronic)Not specifiedSigns and symptoms of disease, joint damage, endothelial cell migration, angiogenesis, pro-inflammatory cytokine productionReduced signs and symptoms of disease and protected joints from damage in both acute and chronic models; inhibited endothelial cell migration and angiogenesis in vitro.[2]
GSK678361 Mouse (Collagen-Induced Arthritis - chronic)Not specified (treatment from 14 days post-onset)Signs of established disease, joint destructionCompletely reversed signs of established disease and joint destruction.[2]

Detailed Experimental Protocols

A representative experimental protocol for evaluating the in vivo efficacy of a p38 MAPK inhibitor in the rat adjuvant-induced arthritis model is as follows:

Induction of Adjuvant-Induced Arthritis (AIA):

  • Animals: Male Lewis rats are typically used.

  • Induction Agent: A single intradermal injection of Mycobacterium tuberculosis suspended in mineral oil (Freund's Complete Adjuvant) is administered into the footpad of one hind paw.

  • Disease Development: Arthritis typically develops in the non-injected paws around 10-12 days after adjuvant injection and becomes fully established by day 21.

Treatment Protocol:

  • Compound Administration: this compound is administered orally, typically as a suspension in a vehicle like 0.5% methylcellulose solution.

  • Dosing: A common effective dose for this compound is 10 mg/kg, administered once daily.

  • Treatment Period: Treatment usually commences on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic) and continues for a predefined period, often up to 21 or 28 days.

Efficacy Evaluation:

  • Paw Swelling: The volume of the hind paws is measured at regular intervals using a plethysmometer.

  • Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0 to 4, based on erythema, swelling, and ankylosis. The total score per animal is the sum of the scores for all four paws.

  • Body Weight: Body weight is monitored as an indicator of general health and systemic inflammation.

  • Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Serum or tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured using ELISA.

Signaling Pathway and Experimental Workflow

The efficacy of this compound is attributed to its inhibition of the p38 MAPK signaling pathway, a critical regulator of inflammatory responses.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressors Stressors Receptors Receptors Stressors->Receptors Cytokines Cytokines Cytokines->Receptors MAPKKK MAPKKK Receptors->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors FR190809 This compound FR190809->p38_MAPK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in an animal model of arthritis.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Disease Induction & Treatment cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Lewis Rats) Group_Allocation Group Allocation (Vehicle, this compound, Comparators) Animal_Acclimation->Group_Allocation AIA_Induction Adjuvant-Induced Arthritis Induction Group_Allocation->AIA_Induction Treatment_Administration Daily Oral Administration AIA_Induction->Treatment_Administration Clinical_Assessment Clinical Assessment (Paw Swelling, Arthritis Score) Treatment_Administration->Clinical_Assessment Data_Collection Data Collection (Body Weight, Biomarkers) Clinical_Assessment->Data_Collection Histopathology Histopathological Analysis of Joints Data_Collection->Histopathology Statistical_Analysis Statistical Analysis Histopathology->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: A typical workflow for an in vivo efficacy study of this compound in a rat arthritis model.

References

Benchmarking FR-190809: A Squalene Synthase Inhibitor in the Landscape of Hyperlipidemia Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). The management of hyperlipidemia is a cornerstone of cardiovascular risk reduction. While established therapies like statins, ezetimibe, and PCSK9 inhibitors form the current standard of care, the quest for novel therapeutic agents with improved efficacy, safety profiles, and alternative mechanisms of action is ongoing. This guide provides a comparative overview of the investigational drug FR-190809, a squalene synthase inhibitor, benchmarked against current hyperlipidemia treatments.

This compound: A Novel Mechanism of Action

This compound belongs to a class of drugs known as squalene synthase inhibitors. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. By inhibiting this enzyme, this compound blocks the production of squalene and subsequent cholesterol synthesis. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier step in the same pathway.

Theoretically, inhibiting squalene synthase offers a potential advantage over HMG-CoA reductase inhibition by avoiding the depletion of non-sterol isoprenoids, which are essential for various cellular functions. However, a lack of publicly available preclinical and clinical data for this compound prevents a direct quantitative comparison with existing therapies at this time.

Current Hyperlipidemia Treatment Landscape

The current therapeutic armamentarium for hyperlipidemia is diverse, with several classes of drugs targeting different pathways of lipid metabolism. A summary of the major classes, their mechanisms of action, and their general efficacy is presented below.

Data Presentation: Quantitative Comparison of Current Hyperlipidemia Treatments
Drug ClassExamplesMechanism of ActionAverage LDL-C ReductionAverage Triglyceride Reduction
Statins Atorvastatin, RosuvastatinHMG-CoA reductase inhibitors30-60%10-30%
Cholesterol Absorption Inhibitors EzetimibeInhibits intestinal cholesterol absorption15-20%5-10%
PCSK9 Inhibitors Evolocumab, AlirocumabMonoclonal antibodies that inhibit PCSK9, leading to increased LDL receptor recycling50-70%15-30%
Fibrates Fenofibrate, GemfibrozilPPARα agonists that increase lipoprotein lipase activity and apoA-I production5-20%20-50%
Bile Acid Sequestrants Cholestyramine, ColesevelamBind bile acids in the intestine, preventing their reabsorption and increasing cholesterol conversion to bile acids15-30%May increase triglycerides
ACL Inhibitors Bempedoic AcidInhibits ATP citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway15-25%Minimal
Emerging RNAi Therapies InclisiranSmall interfering RNA that inhibits PCSK9 synthesis~50%~15%

Note: The ranges for LDL-C and triglyceride reduction are approximate and can vary based on the specific drug, dosage, and individual patient characteristics.

Experimental Protocols for Key Experiments in Hyperlipidemia Research

The evaluation of anti-hyperlipidemic agents involves a series of standardized preclinical and clinical experimental protocols.

Preclinical Evaluation in Animal Models
  • Induction of Hyperlipidemia: Animal models, such as rodents (rats, mice) and rabbits, are often fed a high-fat, high-cholesterol diet to induce hyperlipidemia.

  • Lipid Profiling: Blood samples are collected to measure total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic colorimetric assays.

  • Atherosclerosis Assessment: Aortas are excised, stained with Oil Red O to visualize atherosclerotic plaques, and the plaque area is quantified.

  • Mechanism of Action Studies: In vitro assays are used to determine the inhibitory activity of the compound on its target enzyme (e.g., squalene synthase activity assay for this compound).

Clinical Trial Protocols
  • Phase I: These studies are conducted in a small number of healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.

  • Phase II: These studies are conducted in a larger group of patients with hyperlipidemia to evaluate the efficacy of the drug in lowering lipid levels and to determine the optimal dose.

  • Phase III: These are large-scale, multicenter, randomized, placebo-controlled trials designed to confirm the efficacy and safety of the drug in a broad patient population and to assess its impact on cardiovascular outcomes.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Drug Targets

The following diagram illustrates the cholesterol biosynthesis pathway and the points of intervention for major classes of lipid-lowering drugs, including the theoretical target of this compound.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FarnesylPP Farnesyl Pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoA FR190809 This compound (Squalene Synthase Inhibitor) FR190809->FarnesylPP

Caption: Cholesterol biosynthesis pathway and drug targets.

PCSK9 Pathway and Inhibitor Action

This diagram illustrates the mechanism of action of PCSK9 inhibitors.

Caption: Mechanism of action of PCSK9 inhibitors.

Typical Clinical Trial Workflow for a Novel Hyperlipidemia Drug

This diagram outlines the typical workflow of a clinical trial for a new hyperlipidemia drug.

Clinical_Trial_Workflow Start Drug Discovery & Preclinical Testing Phase1 Phase I: Safety & Dosage (Healthy Volunteers) Start->Phase1 Phase2 Phase II: Efficacy & Side Effects (Patients with Hyperlipidemia) Phase1->Phase2 Phase3 Phase III: Large-Scale Efficacy & Safety (Diverse Patient Population) Phase2->Phase3 FDA_Review FDA Review & Approval Phase3->FDA_Review Market Market Availability FDA_Review->Market

Caption: Clinical trial workflow for hyperlipidemia drugs.

Conclusion

This compound, as a squalene synthase inhibitor, represents a potentially valuable addition to the therapeutic options for hyperlipidemia by targeting a distinct step in cholesterol biosynthesis. While the theoretical advantages of this mechanism are intriguing, the absence of publicly available clinical data for this compound makes a direct, evidence-based comparison with established treatments impossible at this time. The provided tables and diagrams offer a comprehensive overview of the current standards of care against which this compound and other emerging therapies will be benchmarked. Further research and clinical trials are necessary to elucidate the precise efficacy, safety, and role of this compound in the management of hyperlipidemia. Researchers and drug development professionals are encouraged to monitor for forthcoming data on this and other novel lipid-lowering agents.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling FR-190809

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling FR-190809. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE and other safety controls.

Equipment/ControlSpecification/Use
Eye/Face Protection Safety glasses with side-shields or goggles are required.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Avoid Inhalation/Ingestion: Do not breathe dust or ingest the substance.

  • Ventilation: Ensure adequate ventilation during handling.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

Storage:

  • Container: Keep the container tightly closed.

  • Location: Store in a dry, cool, and well-ventilated place.

Emergency First Aid Procedures

In the event of accidental exposure to this compound, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.
Ingestion If swallowed, seek immediate medical advice.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Method:

  • Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service.

Container Disposal:

  • Dispose of containers in the same manner as the substance itself.

Operational Workflow for this compound

The following diagram illustrates the standard operational workflow for handling and disposing of this compound, from preparation to final disposal.

FR190809_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh and Prepare this compound in a Ventilated Enclosure B->C Proceed to Handling D Conduct Experiment C->D E Decontaminate Work Area and Equipment D->E Experiment Complete F Segregate Waste for Disposal E->F G Dispose of Waste via Licensed Contractor F->G

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.